molecular formula C27H30O7 B1246420 Arisugacin B

Arisugacin B

Cat. No.: B1246420
M. Wt: 466.5 g/mol
InChI Key: FNHNBWWIASUEQH-HVWQDESWSA-N
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Description

Arisugacin B is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by a 4-methoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.
This compound has been reported in Penicillium with data available.

Properties

Molecular Formula

C27H30O7

Molecular Weight

466.5 g/mol

IUPAC Name

(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione

InChI

InChI=1S/C27H30O7/c1-23(2)11-10-21(28)25(4)26(23,30)13-12-24(3)27(25,31)15-18-20(34-24)14-19(33-22(18)29)16-6-8-17(32-5)9-7-16/h6-11,14,30-31H,12-13,15H2,1-5H3/t24-,25+,26-,27-/m1/s1

InChI Key

FNHNBWWIASUEQH-HVWQDESWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC=C(C=C5)OC)O)(C(=O)C=CC3(C)C)C)O

Canonical SMILES

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery of Arisugacin B: A Potent Acetylcholinesterase Inhibitor from Penicillium sp. FO-4259

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin B, a meroterpenoid compound isolated from the filamentous fungus Penicillium sp. FO-4259, has emerged as a significant natural product in the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound as a potent and selective inhibitor of acetylcholinesterase (AChE). Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and assessment of its enzymatic inhibitory activity are presented. Furthermore, this guide includes structured data tables for quantitative analysis and visual diagrams of key experimental workflows and the underlying biochemical pathway, offering a valuable resource for researchers in natural product chemistry, drug discovery, and neurodegenerative disease research.

Introduction

The quest for novel therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease, has led to the exploration of diverse natural sources. A key strategy in managing the symptoms of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, leading to improved cholinergic neurotransmission.

Systematic screening of microbial metabolites has proven to be a fruitful approach for the discovery of novel enzyme inhibitors. Arisugacins A and B were identified from the culture broth of Penicillium sp. FO-4259 as potent and highly selective inhibitors of AChE.[1][2] These compounds belong to the meroterpenoid class of natural products, characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2] this compound, in particular, has garnered interest due to its significant and selective inhibitory activity against AChE.

This guide details the scientific journey of this compound, from the fermentation of the producing microorganism to its characterization as a potent AChE inhibitor.

Fermentation and Production of this compound

The production of this compound is achieved through the cultivation of Penicillium sp. FO-4259, a fungal strain originally isolated from a soil sample in Japan.[3]

Culture Conditions

While the precise media composition and fermentation parameters are often proprietary, the general methodology for the cultivation of Penicillium sp. for the production of secondary metabolites involves the following steps:

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Penicillium sp. FO-4259. This culture is typically grown for 2-3 days to generate a sufficient biomass for inoculating the production culture.

  • Production Fermentation: The production culture is carried out in a larger volume of a nutrient-rich medium designed to promote the biosynthesis of this compound. A typical production medium for Penicillium species contains a carbon source (e.g., glucose, sucrose, or maltose), a nitrogen source (e.g., peptone, yeast extract, or ammonium salts), and essential minerals. The fermentation is conducted under aerobic conditions with controlled temperature and agitation to ensure optimal growth and metabolite production.

A proposed workflow for the fermentation process is illustrated below.

G cluster_0 Fermentation Workflow Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Incubation (2-3 days) Production Culture Production Culture Seed Culture->Production Culture Inoculation Harvest Harvest Production Culture->Harvest Incubation (5-7 days)

Fermentation workflow for this compound production.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and a series of chromatographic separations.[1]

Experimental Protocol
  • Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The culture filtrate is then extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a solvent such as methanol. This step separates compounds based on their molecular size and polarity.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a gradient elution. This yields highly purified this compound.

The general workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_1 Isolation and Purification Workflow Culture Broth Culture Broth Extraction Extraction Culture Broth->Extraction Ethyl Acetate Crude Extract Crude Extract Extraction->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Enriched Fractions Enriched Fractions Silica Gel Chromatography->Enriched Fractions Sephadex LH-20 Sephadex LH-20 Enriched Fractions->Sephadex LH-20 Further Purified Fractions Further Purified Fractions Sephadex LH-20->Further Purified Fractions HPLC HPLC Further Purified Fractions->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Isolation and purification of this compound.

Biological Activity and Data Presentation

This compound exhibits potent and selective inhibitory activity against acetylcholinesterase. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of this compound is determined using a spectrophotometric method, commonly the Ellman's method.

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • This compound solution (test compound)

  • Assay Procedure (in a 96-well plate):

    • To each well, add the phosphate buffer, DTNB solution, and the test compound solution (this compound at various concentrations).

    • Add the AChE enzyme solution to initiate the pre-incubation.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the reported IC50 values of this compound and related compounds against acetylcholinesterase.

CompoundIC50 against AChE (nM)
Arisugacin A1.0
This compound25.8
Arisugacin C2,500
Arisugacin D3,500

Data sourced from Kuno et al., 1996 and Otoguro et al., 2000.[1][4]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of acetylcholine into choline and acetic acid. The active site of AChE contains a catalytic triad of amino acid residues: serine, histidine, and glutamate.

The catalytic mechanism involves the nucleophilic attack of the serine hydroxyl group on the acetyl group of acetylcholine, forming a transient tetrahedral intermediate. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group. The intermediate then collapses, releasing choline and leaving an acetylated enzyme. Finally, the acetylated enzyme is rapidly hydrolyzed by a water molecule, regenerating the active enzyme.

This compound acts as an inhibitor by binding to the active site of AChE, thereby preventing the substrate (acetylcholine) from accessing the catalytic triad. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic signaling.

The signaling pathway of acetylcholine and the inhibitory action of this compound are illustrated in the diagram below.

G cluster_2 Acetylcholinesterase Signaling Pathway and Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to active site Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Inhibited AChE Inhibited AChE AChE->Inhibited AChE This compound This compound This compound->AChE Inhibits

Mechanism of acetylcholinesterase inhibition.

Conclusion

The discovery of this compound from Penicillium sp. FO-4259 represents a significant contribution to the field of natural product-based drug discovery. Its potent and selective inhibition of acetylcholinesterase underscores the potential of microbial metabolites as a source of novel therapeutic leads for neurodegenerative diseases. The methodologies outlined in this technical guide provide a framework for the production, isolation, and evaluation of this compound and other related compounds. Further research into the structure-activity relationships of the arisugacins and their in vivo efficacy will be crucial in determining their potential for clinical development.

References

Arisugacin B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Potent Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259.[1] It belongs to a class of compounds known as the arisugacins, which have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE).[2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a heterotetracyclic core.[3] Its systematic IUPAC name is (1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for this compound, other specific experimental values such as melting point and solubility have not been extensively reported. In such cases, data for the closely related and more extensively studied Arisugacin A is provided for reference, with the caveat that these values may differ for this compound.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₇[3]
Molecular Weight 466.5 g/mol [3]
IUPAC Name (1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione[3]
SMILES C[C@@]12CC[C@@]3(--INVALID-LINK--(C(=O)C=CC3(C)C)C)O[3]
Appearance White powder[1]
Melting Point Data not available for this compound. Arisugacin A: >300°C[]
Solubility Data not available for this compound. Arisugacin A is soluble in DMSO, MeOH, EtOH, and CHCl₃; insoluble in H₂O and hexane.[]
IC₅₀ (AChE) 25.8 nM[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the potent and selective inhibition of acetylcholinesterase.[1] The arisugacin family of compounds, including the closely related Arisugacin A, are among the most potent non-nitrogenous AChE inhibitors discovered.

Acetylcholinesterase Inhibition

This compound exhibits a high degree of selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This selectivity is a desirable characteristic for therapeutic agents targeting Alzheimer's disease, as it may reduce the incidence of peripheral side effects associated with non-selective cholinesterase inhibition. The IC₅₀ value of this compound for AChE has been reported to be 25.8 nM.[1]

Mechanism of Acetylcholinesterase Inhibition

While the precise binding mode of this compound to AChE has not been elucidated experimentally, computational docking studies on the closely related Arisugacin A suggest a dual binding mechanism.[5] It is hypothesized that arisugacins interact with both the catalytic active site (CAS) at the base of the enzyme's gorge and the peripheral anionic site (PAS) at the gorge entrance.[5][6]

  • Interaction with the Catalytic Active Site (CAS): The core structure of this compound is believed to interact with key amino acid residues within the CAS, preventing the binding and subsequent hydrolysis of acetylcholine.

  • Interaction with the Peripheral Anionic Site (PAS): The aryl substituent of the arisugacin scaffold is thought to bind to the PAS.[5] This interaction is significant as the PAS is implicated in the allosteric modulation of AChE activity and in the pathological aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[5][7]

By targeting both sites, this compound may not only increase acetylcholine levels but also interfere with amyloid-β plaque formation, offering a potential dual therapeutic benefit.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces AChE_Inhibited Inhibited AChE ArisugacinB This compound CAS Catalytic Active Site (CAS) ArisugacinB->CAS Binds to PAS Peripheral Anionic Site (PAS) ArisugacinB->PAS Binds to CAS->AChE_Inhibited PAS->AChE_Inhibited

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for its further study and development. While a specific, detailed protocol for every aspect of this compound research is not publicly available, this section provides a generalized workflow based on published literature for the arisugacins and standard laboratory techniques.

Isolation and Purification of this compound from Penicillium sp. FO-4259

The following is a generalized workflow for the isolation and purification of this compound from a culture of Penicillium sp. FO-4259.

Isolation_Workflow start Start: Penicillium sp. FO-4259 Culture fermentation 1. Fermentation (Liquid or Solid Media) start->fermentation extraction 2. Extraction of Culture Broth/Mycelia (e.g., with Ethyl Acetate) fermentation->extraction concentration 3. Concentration of Crude Extract (Rotary Evaporation) extraction->concentration fractionation 4. Chromatographic Fractionation (e.g., Silica Gel Column) concentration->fractionation purification 5. Further Purification of Active Fractions (e.g., HPLC) fractionation->purification characterization 6. Structural Elucidation (NMR, Mass Spectrometry) purification->characterization end End: Pure this compound characterization->end

Generalized workflow for the isolation of this compound.

Methodology:

  • Fermentation: Penicillium sp. FO-4259 is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of compounds.

  • Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography, typically using silica gel, and eluted with a gradient of solvents to separate the components into fractions.

  • Purification: Fractions showing AChE inhibitory activity are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to isolate pure this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

A detailed, step-by-step total synthesis for this compound has not been published. However, the total synthesis of the closely related Arisugacin A has been accomplished.[8][9] The synthesis is a complex, multi-step process. A convergent total synthesis of (+)-arisugacins A and B has been reported, involving key steps such as a Knoevenagel-type reaction and stereoselective dihydroxylation.[10] Researchers interested in the synthesis of this compound should refer to the published literature on Arisugacin A for potential synthetic strategies.

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ value of this compound against AChE, based on the Ellman's method.

AChE_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor 1. Prepare Serial Dilutions of this compound start->prepare_inhibitor prepare_enzyme 2. Prepare Acetylcholinesterase (AChE) Solution start->prepare_enzyme prepare_substrate 3. Prepare Substrate (Acetylthiocholine) and DTNB Solution start->prepare_substrate incubation 4. Pre-incubate AChE with this compound prepare_inhibitor->incubation prepare_enzyme->incubation reaction 5. Initiate Reaction by Adding Substrate/DTNB prepare_substrate->reaction incubation->reaction measurement 6. Measure Absorbance at 412 nm over Time reaction->measurement analysis 7. Calculate Percentage Inhibition and Determine IC50 measurement->analysis end End: IC50 Value of this compound analysis->end

References

In-Depth Technical Guide: The Mechanism of Action of Arisugacin B on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE).[1][2] This enzyme is a critical target in the therapeutic management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound on acetylcholinesterase, drawing upon available data and insights from structurally related compounds, particularly Arisugacin A. The document is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel acetylcholinesterase inhibitors.

Molecular Structure of this compound

This compound shares a common hexacyclic pyranone core with Arisugacin A. The key structural distinction lies in the substitution pattern of the aromatic E-ring. While Arisugacin A possesses a 3,4-dimethoxyphenyl group, this compound features a 4-methoxyphenyl group at the C-9 position. This subtle difference in structure may influence the compound's binding affinity and inhibitory potency against acetylcholinesterase.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been evaluated, demonstrating significant activity. The available data for this compound and its close analog, Arisugacin A, are summarized below for comparative analysis.

CompoundTarget EnzymeIC50 Value (nM)Selectivity vs. Butyrylcholinesterase (BuChE)Reference
This compound Acetylcholinesterase (AChE)1.0 - 25.8> 2,000-fold[1]
Arisugacin AAcetylcholinesterase (AChE)1.0> 18,000-fold[3]
Territrem BAcetylcholinesterase (AChE)1.0 - 25.8High (not quantified)[1]
CyclopeninAcetylcholinesterase (AChE)1.0 - 25.8High (not quantified)[1]

Note: The IC50 value for this compound is reported as a range for a series of related compounds discovered in the same study.[1] Further studies are required to establish a precise IC50 value for the purified compound.

Mechanism of Action: A Putative Model

While specific kinetic and structural studies on the this compound-AChE complex are limited, a plausible mechanism of action can be inferred from the extensive research on the closely related and highly potent inhibitor, Arisugacin A.[3]

Dual Binding Site Inhibition

Computational docking studies of Arisugacin A suggest a "dual binding site" mode of inhibition.[3] This model proposes that the molecule simultaneously interacts with two key regions within the acetylcholinesterase active site gorge:

  • Catalytic Anionic Site (CAS): Located at the base of the gorge, this site is responsible for the hydrolysis of acetylcholine. It is hypothesized that the pyranone core of this compound interacts with key residues in this region.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. The 4-methoxyphenyl group of this compound is likely to interact with aromatic residues within the PAS, such as Trp279.[3]

This dual-site interaction is thought to contribute to the high potency and selectivity of the Arisugacin family of inhibitors.

Key Molecular Interactions

Based on the modeling of Arisugacin A, the following interactions are likely to be crucial for the inhibitory activity of this compound:

  • π-π Stacking: The aromatic rings of this compound are expected to form π-π stacking interactions with the aromatic side chains of key amino acid residues in both the CAS (e.g., Trp84, Phe330) and the PAS (e.g., Trp279).[3]

  • Hydrogen Bonding: The hydroxyl and carbonyl groups on the this compound molecule can act as hydrogen bond donors and acceptors, forming crucial interactions with the enzyme's active site residues.

  • Hydrophobic Interactions: The tetramethyl-substituted ring system contributes to hydrophobic interactions within the active site gorge, further stabilizing the enzyme-inhibitor complex.

Potential for Covalent Inhibition

A particularly intriguing aspect of the proposed mechanism for Arisugacin A is the potential for reversible covalent inhibition.[3] The enone moiety within the A-ring of the molecule is susceptible to nucleophilic attack by the catalytic serine residue (Ser200) in the AChE active site. While this has not been experimentally confirmed for this compound, its structural similarity to Arisugacin A suggests that a similar covalent interaction may contribute to its inhibitory mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed inhibitory mechanism and a typical experimental workflow for assessing acetylcholinesterase inhibition.

InhibitionMechanism cluster_AChE Acetylcholinesterase Active Site Gorge cluster_interactions PAS Peripheral Anionic Site (PAS) (e.g., Trp279) pi_stack π-π Stacking PAS->pi_stack CAS Catalytic Anionic Site (CAS) (e.g., Trp84, Phe330, Ser200) CAS->pi_stack h_bond Hydrogen Bonding CAS->h_bond hydrophobic Hydrophobic Interactions CAS->hydrophobic covalent Potential Covalent Bond CAS->covalent with Ser200 ArisugacinB This compound ArisugacinB->PAS 4-methoxyphenyl group ArisugacinB->CAS Pyranone core ExperimentalWorkflow start Start reagents Prepare Reagents: - Acetylcholinesterase - this compound (various conc.) - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer start->reagents incubation Incubate AChE with this compound reagents->incubation reaction Initiate Reaction with Acetylthiocholine incubation->reaction detection Measure Absorbance at 412 nm (Kinetic Read) reaction->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

References

Foundational Research on Arisugacin B: A Selective Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Arisugacin B, a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259, has emerged as a potent and highly selective inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its discovery, mechanism of action, and the experimental methodologies used in its characterization. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its analogs for cholinergic-related disorders such as Alzheimer's disease.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] Inhibition of AChE increases the concentration and duration of action of ACh, a therapeutic strategy employed in the symptomatic treatment of Alzheimer's disease (AD) to counteract the loss of cholinergic neurons and the subsequent decline in cognitive function.[1][2] The search for novel, potent, and selective AChE inhibitors has led to the exploration of natural products, yielding compounds with unique structural features and pharmacological profiles.

Arisugacins A and B were discovered through a systematic screening of microbial metabolites for selective AChE inhibitors.[3][4] These compounds, isolated from the culture broth of Penicillium sp. FO-4259, are members of the meroterpenoid class of natural products.[3][4] Notably, this compound demonstrates high potency and selectivity for AChE over butyrylcholinesterase (BuChE), a related enzyme, which is a desirable characteristic for minimizing potential side effects.[5]

Discovery and Isolation

Arisugacins A and B were first reported by Ōmura and colleagues in the mid-1990s.[4][5] Their discovery was the result of an extensive screening program of microbial metabolites aimed at identifying selective AChE inhibitors.[5] The producing organism, Penicillium sp. FO-4259, was isolated from a soil sample.[5]

Fermentation and Extraction

While a detailed, step-by-step protocol for the industrial-scale production and isolation of this compound is not publicly available, the foundational research outlines a general procedure. The process begins with the fermentation of Penicillium sp. FO-4259 in a suitable culture medium. Following fermentation, the culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Purification

The crude extract, containing a mixture of Arisugacins and other compounds, is then purified using a combination of chromatographic techniques. These typically include silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its biological effect through the potent and selective inhibition of AChE. The mechanism of inhibition is a key area of research for understanding its therapeutic potential.

Quantitative Analysis of AChE Inhibition

The inhibitory potency of this compound against AChE is quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

CompoundTarget EnzymeIC50 (nM)Reference
Arisugacin AAcetylcholinesterase (AChE)1.0 - 25.8[5]
This compoundAcetylcholinesterase (AChE)1.0 - 25.8[5]

Further kinetic studies are required to determine the precise Ki value and the mode of inhibition (e.g., competitive, non-competitive, or mixed) for this compound.

Structural Basis of Inhibition

Computational docking studies on the closely related Arisugacin A suggest a unique binding mode to AChE.[6] Unlike many established AChE inhibitors that contain a nitrogen atom to interact with the enzyme's active site, Arisugacins are non-nitrogenous compounds.[6] The proposed model for Arisugacin A indicates that it may act as a dual binding site inhibitor, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6] This dual interaction could contribute to its high potency and may also interfere with AChE-induced amyloid-β (Aβ) aggregation, a key pathological feature of Alzheimer's disease.[6] Given the structural similarity, it is plausible that this compound shares a similar mechanism of action.

Experimental Protocols

This section provides an overview of the general experimental methodologies employed in the foundational research of this compound.

General Workflow for Isolation and Characterization

G cluster_isolation Isolation cluster_characterization Characterization Fermentation Fermentation of Penicillium sp. FO-4259 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Purification Chromatographic Purification (Silica, HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Activity AChE Inhibition Assay (Ellman's Method) Purification->Activity Kinetics Kinetic Analysis (IC50, Ki Determination) Activity->Kinetics

General workflow for the isolation and characterization of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol based on the widely used Ellman's method for determining AChE inhibitory activity. Specific concentrations and incubation times would need to be optimized for this compound.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound test solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound test solution (or solvent control).

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time at a controlled temperature.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of the control.

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of this compound.

Determination of Inhibition Constant (Ki)

To determine the Ki value and the mode of inhibition, kinetic studies are performed by measuring the initial reaction velocities at various concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data is then plotted using methods such as Lineweaver-Burk or Dixon plots to calculate the Ki.[7][8][9]

Signaling Pathways

Cholinergic Signaling Pathway

The primary effect of this compound is the potentiation of cholinergic signaling by preventing the breakdown of acetylcholine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle ACh Vesicular Packaging ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh Acetylcholine Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors (nAChR, mAChR) ACh->Receptor Binding ArisugacinB This compound AChE->ArisugacinB Inhibition Signal Downstream Signaling Receptor->Signal Response Cellular Response Signal->Response

Overview of the cholinergic signaling pathway and the site of action for this compound.
Hypothetical Downstream Signaling Pathways

While specific studies on the downstream signaling effects of this compound are not yet available, research on other AChE inhibitors suggests potential modulation of neuroprotective pathways. For instance, some AChE inhibitors have been shown to influence the PI3K/Akt signaling cascade, which is involved in cell survival and neuroprotection.[3]

Disclaimer: The following diagram represents a hypothetical signaling pathway that may be influenced by AChE inhibition and has not been specifically demonstrated for this compound.

G AChE_Inhibition AChE Inhibition (by this compound) ACh_Increase Increased Synaptic Acetylcholine AChE_Inhibition->ACh_Increase mAChR_Activation Muscarinic Receptor Activation ACh_Increase->mAChR_Activation PI3K PI3K mAChR_Activation->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition CREB CREB Akt->CREB Activation Neuroprotection Neuroprotection & Cell Survival GSK3b->Neuroprotection Inhibits CREB->Neuroprotection Promotes

Hypothetical neuroprotective signaling pathway potentially modulated by AChE inhibition.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutics for neurodegenerative diseases. Future research should focus on:

  • Detailed Kinetic Studies: Elucidating the precise Ki value and the reversible or irreversible nature of AChE inhibition by this compound.

  • Total Synthesis: Development of an efficient and scalable total synthesis route to enable the generation of analogs for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic profile of this compound in animal models of cognitive impairment.

  • Downstream Signaling: Investigating the specific downstream signaling pathways modulated by this compound in neuronal cells to uncover potential neuroprotective or disease-modifying effects beyond symptomatic relief.

  • Toxicology: Comprehensive toxicological studies to assess the safety profile of this compound.

Conclusion

This compound is a potent and selective inhibitor of acetylcholinesterase with a unique non-nitrogenous chemical structure. Its discovery has opened new avenues for the design and development of novel drugs for the treatment of Alzheimer's disease and other cholinergic-related disorders. This technical guide has summarized the foundational research on this compound, providing a basis for further investigation into its therapeutic potential. The detailed experimental approaches and the elucidation of its mechanism of action will be crucial for advancing this promising natural product towards clinical application.

References

A Technical Guide to the Initial Screening and Isolation of Arisugacin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the initial discovery, screening, and isolation of Arisugacin B, a potent and selective acetylcholinesterase inhibitor. The compound was first identified from the culture broth of Penicillium sp. FO-4259.[1] This document outlines the screening principles, experimental protocols for fermentation and purification, and key biological activity data. Methodologies are based on the original discovery literature and supplemented with established techniques for natural product isolation where specific details are not publicly available.

Initial Screening for Selective Acetylcholinesterase Inhibitors

The discovery of this compound was the result of a targeted screening program designed to identify selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). This selectivity is a critical attribute for potential Alzheimer's disease therapeutics, as it may reduce side effects associated with the inhibition of BuChE.

Screening Protocol: Dual Enzyme Inhibition Assay

An in vitro screening method was established to rapidly assess the culture broths of over 7,000 microbial strains.[1] The core of the screening process was a comparative enzyme inhibition assay.

  • Principle: Culture broths were tested for their ability to inhibit the activity of both AChE (from human erythrocytes) and BuChE (from horse serum). Strains producing metabolites that showed potent inhibition of AChE with significantly lower or no inhibition of BuChE were selected for further investigation.

  • Methodology:

    • Microbial strains are cultured in fermentation media.

    • The resulting culture broths are clarified by centrifugation or filtration.

    • Aliquots of the clarified broth are added to two separate assay mixtures, one containing AChE and its substrate (e.g., acetylthiocholine) and the other containing BuChE and its substrate (e.g., butyrylthiocholine).

    • Enzyme activity is measured, typically using a colorimetric method like Ellman's reagent, which detects the product of substrate hydrolysis.

    • The percentage of inhibition for each enzyme is calculated and compared.

  • Hit Identification: The strain designated Penicillium sp. FO-4259 was identified as a "hit" due to its production of compounds that demonstrated high selectivity for AChE.[1]

G cluster_screening Screening Workflow start Microbial Culture Library (>7,000 strains) fermentation Fermentation in Culture Broth start->fermentation clarification Clarification of Broth (Centrifugation/Filtration) fermentation->clarification assay Dual Enzyme Assay clarification->assay ache_assay AChE Inhibition Assay assay->ache_assay buche_assay BuChE Inhibition Assay assay->buche_assay analysis Selectivity Analysis (AChE vs. BuChE) ache_assay->analysis buche_assay->analysis hit Hit Identified: Penicillium sp. FO-4259 analysis->hit High AChE Selectivity no_hit Discard/Re-screen analysis->no_hit Low or No Selectivity G cluster_isolation Isolation & Purification Workflow start Fermentation Broth of P. sp. FO-4259 extraction Solvent Extraction (Ethyl Acetate) start->extraction crude Crude Extract extraction->crude silica Silica Gel Column Chromatography crude->silica fractions Bioactive Fractions (Containing Arisugacins A & B) silica->fractions Gradient Elution hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc aris_a Pure Arisugacin A hplc->aris_a aris_b Pure this compound hplc->aris_b G cluster_synapse Cholinergic Synapse Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_cleft Synaptic Cleft choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach_vesicle ACh chat->ach_vesicle synthesis ach_cleft ACh ach_vesicle->ach_cleft Release cht Choline Transporter (CHT) nachr Nicotinic Receptor (nAChR) signal Postsynaptic Signal (Depolarization, 2nd Messengers) nachr->signal machr Muscarinic Receptor (mAChR) machr->signal ach_cleft->nachr binds ach_cleft->machr binds ache AChE ach_cleft->ache hydrolysis by hydrolysis_products Choline + Acetate ache->hydrolysis_products arisugacin This compound arisugacin->ache INHIBITS hydrolysis_products->cht reuptake

References

Methodological & Application

Arisugacin B in vitro acetylcholinesterase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for In Vitro Acetylcholinesterase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin B is a meroterpenoid compound isolated from the culture broth of Penicillium sp. FO-4259.[1] It has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Arisugacins, including this compound, have demonstrated significant inhibitory activity against AChE, with IC50 values in the nanomolar range.[1] This document provides a detailed protocol for the in vitro assessment of this compound's acetylcholinesterase inhibitory activity using the widely accepted Ellman's method.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₀O₇
Molecular Weight466.5 g/mol
IUPAC Name(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione
SourcePenicillium sp. FO-4259

Acetylcholinesterase Inhibitory Activity

Arisugacins A and B have been shown to be potent inhibitors of acetylcholinesterase. The IC50 values for these compounds are in the range of 1.0 to 25.8 nM.[1] This high potency and selectivity make this compound a compound of significant interest for further investigation in the context of neurodegenerative disease research.

CompoundTarget EnzymeIC50 Value
Arisugacins A and BAcetylcholinesterase (AChE)1.0 - 25.8 nM[1]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of acetylcholinesterase through the formation of a yellow-colored product.

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.

Materials and Reagents
  • This compound

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.

  • ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 14 mM.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). From this, prepare a series of dilutions in DMSO to achieve the desired final assay concentrations.

Assay Procedure
  • In a 96-well microplate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of this compound solution at various concentrations (or DMSO for the control)

    • 10 µL of AChE solution (1 U/mL)

  • Incubate the plate at 25°C for 10 minutes.

  • After the first incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the control.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Experimental Workflow

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - ATCI Solution - AChE Solution prep_arisugacin Prepare this compound Serial Dilutions add_reagents Add to 96-well plate: 1. Buffer 2. This compound/DMSO 3. AChE prep_reagents->add_reagents prep_arisugacin->add_reagents incubate1 Incubate (25°C, 10 min) add_reagents->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atci Initiate Reaction: Add ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Signal Cholinergic Signal Transduction ACh_Receptor->Cholinergic_Signal Activation ArisugacinB This compound ArisugacinB->AChE Inhibition

References

Application Notes and Protocols for Arisugacin B in Cell-Based Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from Penicillium sp. FO-4259, is a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1][2] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity has positioned this compound and its analogs as potential therapeutic agents for Alzheimer's disease (AD), primarily based on the cholinergic hypothesis which links cognitive decline to reduced acetylcholine levels.[3] Beyond symptomatic relief, emerging evidence suggests that AChE inhibitors may also exert disease-modifying effects by influencing amyloid-β (Aβ) processing and aggregation, as well as tau pathology.[4][5]

These application notes provide a comprehensive guide for utilizing this compound in cell-based models of Alzheimer's disease to investigate its potential neuroprotective and disease-modifying properties. The following sections detail experimental protocols for assessing this compound's effects on Aβ-induced toxicity, Aβ secretion, and tau protein phosphorylation.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables serve as templates for presenting your findings in a clear and structured manner, facilitating comparison across different experimental conditions.

Table 1: Effect of this compound on Aβ-Induced Cytotoxicity

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Release Assay)
Vehicle Control-100 ± SD0 ± SD
Aβ Peptide[e.g., 10 µM]Value ± SDValue ± SD
This compound + Aβ[Concentration 1]Value ± SDValue ± SD
This compound + Aβ[Concentration 2]Value ± SDValue ± SD
This compound + Aβ[Concentration 3]Value ± SDValue ± SD
This compound alone[Highest Conc.]Value ± SDValue ± SD

SD: Standard Deviation

Table 2: Effect of this compound on Aβ40 and Aβ42 Secretion

Treatment GroupConcentration (µM)Aβ40 Concentration (pg/mL)Aβ42 Concentration (pg/mL)Aβ42/Aβ40 Ratio
Vehicle Control-Value ± SDValue ± SDValue ± SD
This compound[Concentration 1]Value ± SDValue ± SDValue ± SD
This compound[Concentration 2]Value ± SDValue ± SDValue ± SD
This compound[Concentration 3]Value ± SDValue ± SDValue ± SD
Positive Control (e.g., β-secretase inhibitor)[Known Conc.]Value ± SDValue ± SDValue ± SD

SD: Standard Deviation

Table 3: Effect of this compound on Tau Phosphorylation

Treatment GroupConcentration (µM)p-Tau (Ser202/Thr205) / Total Tau Ratiop-Tau (Ser396) / Total Tau Ratio
Vehicle Control-1.0 ± SD1.0 ± SD
This compound[Concentration 1]Value ± SDValue ± SD
This compound[Concentration 2]Value ± SDValue ± SD
This compound[Concentration 3]Value ± SDValue ± SD
Positive Control (e.g., Okadaic Acid)[Known Conc.]Value ± SDValue ± SD

SD: Standard Deviation. Ratios are normalized to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic potential of this compound in Alzheimer's disease likely involves modulation of key signaling pathways beyond simple acetylcholinesterase inhibition. The following diagrams illustrate these potential pathways.

Potential Signaling Pathways Modulated by this compound Arisugacin_B This compound AChE Acetylcholinesterase (AChE) Arisugacin_B->AChE Inhibits AChE_Abeta_Aggregation AChE-mediated Aβ Aggregation ↓ Arisugacin_B->AChE_Abeta_Aggregation Prevents Acetylcholine Acetylcholine ↑ AChE->Acetylcholine Degrades Muscarinic_Receptors Muscarinic Receptors Acetylcholine->Muscarinic_Receptors Activates APP_Processing α-secretase processing of APP ↑ (Non-amyloidogenic) Muscarinic_Receptors->APP_Processing Abeta_Production Aβ Production ↓ APP_Processing->Abeta_Production Neuroprotection Neuroprotection Abeta_Production->Neuroprotection AChE_Abeta_Aggregation->Neuroprotection

Potential mechanisms of this compound in AD.

Experimental Workflows

The following diagrams outline the general workflows for the key cell-based assays described in the protocols.

Workflow for Aβ-Induced Neurotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed SH-SY5Y or PC12 cells Differentiate_Cells Differentiate cells (optional) Seed_Cells->Differentiate_Cells Pretreat Pre-treat with this compound Differentiate_Cells->Pretreat Add_Abeta Add Aβ oligomers Pretreat->Add_Abeta Incubate Incubate for 24-48h Add_Abeta->Incubate MTT_Assay MTT Assay for Viability Incubate->MTT_Assay LDH_Assay LDH Assay for Cytotoxicity Incubate->LDH_Assay

Workflow for Aβ-induced neurotoxicity assay.

Workflow for Aβ Secretion Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed SH-SY5Y-APPsw cells Culture Culture to confluency Seed_Cells->Culture Treat Treat with this compound Culture->Treat Incubate Incubate for 24-48h Treat->Incubate Collect_Media Collect conditioned media ELISA Aβ40/Aβ42 ELISA Collect_Media->ELISA

Workflow for Aβ secretion assay.

Workflow for Tau Phosphorylation Assay cluster_0 Cell Culture & Induction cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed SH-SY5Y cells Induce_Phosphorylation Induce Tau hyperphosphorylation (e.g., with Okadaic Acid) Seed_Cells->Induce_Phosphorylation Treat Treat with this compound Induce_Phosphorylation->Treat Incubate Incubate for 24h Treat->Incubate Lyse_Cells Lyse cells Western_Blot Western Blot for p-Tau and Total Tau Lyse_Cells->Western_Blot

Workflow for Tau phosphorylation assay.

Experimental Protocols

The following protocols provide a starting point for evaluating this compound. Optimization of cell density, compound concentrations, and incubation times is recommended for each specific experimental setup.

Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity

Objective: To determine the protective effect of this compound against amyloid-β (Aβ)-induced cytotoxicity in neuronal cell lines.

Cell Lines:

  • Human neuroblastoma SH-SY5Y cells

  • Rat pheochromocytoma PC12 cells

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free culture medium

  • Aβ1-42 or Aβ25-35 peptide

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Differentiation (Optional, but recommended for a more neuron-like phenotype):

    • For SH-SY5Y cells, replace the medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid and incubate for 5-7 days.

    • For PC12 cells, replace the medium with a low-serum medium containing 50-100 ng/mL Nerve Growth Factor (NGF) and incubate for 5-7 days.

  • Treatment:

    • Prepare fresh solutions of Aβ peptide (oligomeric form is often most toxic) and this compound.

    • Remove the culture medium and replace it with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Add Aβ peptide to the wells to a final concentration known to induce toxicity (e.g., 10-25 µM).

    • Include control wells: vehicle only, this compound only (at the highest concentration), and Aβ only.

    • Incubate for an additional 24 to 48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity kit, following the manufacturer's instructions.

    • Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Protocol 2: Quantification of Aβ40 and Aβ42 Secretion

Objective: To determine the effect of this compound on the production and secretion of Aβ40 and Aβ42 peptides.

Cell Line:

  • SH-SY5Y cells stably overexpressing a mutant form of amyloid precursor protein (APP), such as the Swedish mutation (SH-SY5Y-APPsw), which increases Aβ production.

Materials:

  • SH-SY5Y-APPsw cells

  • Complete culture medium

  • This compound

  • Aβ40 and Aβ42 ELISA kits

  • 6-well plates

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Seeding and Culture:

    • Seed SH-SY5Y-APPsw cells in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 24 to 48 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well and centrifuge to remove cell debris.

    • Lyse the cells in the wells and determine the total protein concentration for normalization.

  • Aβ Quantification:

    • Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.

    • Calculate the Aβ42/Aβ40 ratio for each condition.

Protocol 3: Analysis of Tau Protein Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation of tau protein at specific Alzheimer's disease-related epitopes.

Cell Line:

  • SH-SY5Y or other neuronal cell lines.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • This compound

  • A phosphatase inhibitor such as Okadaic Acid (to induce hyperphosphorylation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total tau and phosphorylated tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/Ser404)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • To induce tau hyperphosphorylation, treat the cells with a suitable agent like Okadaic Acid (e.g., 20-50 nM) for a defined period (e.g., 12-24 hours).

    • In parallel, treat cells with various concentrations of this compound in the presence or absence of the inducing agent.

    • Include appropriate vehicle controls.

    • Incubate for the desired treatment duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each phospho-tau antibody, calculate the ratio of the phosphorylated tau signal to the total tau signal to normalize for variations in total tau levels.

    • Compare the phosphorylation ratios across different treatment groups.

References

Application Notes and Protocols for In Vivo Evaluation of Arisugacin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid natural product isolated from Penicillium sp. FO-4259 that has demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the nanomolar range.[1] Its high selectivity for AChE over butyrylcholinesterase (BuChE) suggests a favorable profile for the symptomatic treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by a decline in acetylcholine levels.[1][2] Computational studies further suggest that Arisugacin A, a closely related compound, may act as a dual binding site covalent inhibitor of AChE, potentially offering neuroprotective benefits beyond symptomatic relief.[3] This document provides a detailed experimental design and protocols for the in vivo evaluation of this compound's therapeutic potential in a relevant animal model of Alzheimer's disease.

Experimental Design

Scientific Question

This study aims to investigate the in vivo efficacy of this compound in improving cognitive function and mitigating Alzheimer's-like pathology in a transgenic mouse model.

Animal Model

The APP/PS1 transgenic mouse model is recommended. This widely used model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent development of amyloid-beta (Aβ) plaques, synaptic dysfunction, and cognitive deficits, mimicking key aspects of AD pathology.[4]

Experimental Groups

A total of four experimental groups are proposed to ensure robust and well-controlled data:

Group IDGroup NameTreatmentN (per group)
1Wild-Type (WT) ControlVehicle15
2APP/PS1 ControlVehicle15
3APP/PS1 + this compoundThis compound (Dose 1)15
4APP/PS1 + DonepezilDonepezil (Positive Control)15
  • Vehicle: The solvent used to dissolve this compound and Donepezil (e.g., 0.5% carboxymethylcellulose).

  • Dose 1 of this compound: To be determined by preliminary dose-ranging studies to establish a safe and potentially efficacious dose.

  • Donepezil: A clinically approved AChE inhibitor, will serve as a positive control to validate the experimental model and provide a benchmark for the efficacy of this compound.

Dosing and Administration
  • Route of Administration: Oral gavage is a clinically relevant route of administration.

  • Dosing Frequency: Once daily.

  • Treatment Duration: 12 weeks, a sufficient duration to observe potential effects on both cognitive function and underlying pathology in the APP/PS1 model.

Experimental Protocols

Drug Preparation
  • This compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare a homogenous suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.

    • The final concentration should be calculated based on the highest dose to be administered.

  • Donepezil Formulation:

    • Prepare a solution of Donepezil in 0.5% CMC in sterile water at the desired concentration.

  • Vehicle:

    • Prepare a 0.5% CMC solution in sterile water.

Behavioral Testing: Morris Water Maze (MWM)

The MWM test will be used to assess spatial learning and memory.[5]

2.2.1. Apparatus:

  • A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint.

  • A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.

  • Visual cues placed around the room.

2.2.2. Procedure:

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • For each trial, the mouse is gently placed into the pool at one of four starting positions.

    • The mouse is allowed to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Tissue Collection and Processing
  • At the end of the treatment period, mice will be anesthetized.

  • For biochemical analysis, one hemisphere of the brain will be rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • For immunohistochemistry, the other hemisphere will be fixed in 4% paraformaldehyde.[6][7]

Biochemical Analysis

2.4.1. Acetylcholinesterase (AChE) Activity Assay:

  • Homogenize brain tissue from the frozen hemisphere in an appropriate buffer.

  • Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).

  • Measure AChE activity using a commercially available kit based on the Ellman method.

  • Express AChE activity as units per milligram of protein.

2.4.2. Aβ Plaque Quantification (ELISA):

  • Homogenize brain tissue in a guanidine buffer to extract both soluble and insoluble Aβ.

  • Use commercially available ELISA kits to quantify the levels of Aβ40 and Aβ42.

  • Express Aβ levels as picograms per milligram of total protein.

Immunohistochemistry (IHC)
  • Process the fixed brain hemisphere for paraffin embedding and sectioning.[6]

  • Perform IHC staining on brain sections using antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Capture images using a fluorescence microscope.

  • Quantify the Aβ plaque load (percentage of area occupied by plaques) in the cortex and hippocampus using image analysis software.

Data Presentation

Behavioral Data (Morris Water Maze)
GroupMean Escape Latency (Day 5) (s)Mean Time in Target Quadrant (Probe Trial) (s)
WT Control
APP/PS1 Control
APP/PS1 + this compound
APP/PS1 + Donepezil
Biochemical Data
GroupMean AChE Activity (U/mg protein)Mean Aβ42 Levels (pg/mg protein)
WT Control
APP/PS1 Control
APP/PS1 + this compound
APP/PS1 + Donepezil
Histological Data

| Group | Mean Aβ Plaque Load (%) | |---|---|---| | WT Control | | | APP/PS1 Control | | | APP/PS1 + this compound | | | APP/PS1 + Donepezil | |

Visualization of Pathways and Workflows

Arisugacin_B_Signaling_Pathway cluster_0 Cholinergic Synapse cluster_1 This compound Intervention Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Neuronal Signaling Neuronal Signaling Postsynaptic Receptor->Neuronal Signaling This compound This compound This compound->AChE Inhibition

Caption: Proposed mechanism of this compound in the cholinergic synapse.

Caption: Overview of the in vivo experimental workflow for this compound.

Logical_Relationships cluster_0 Control Groups cluster_1 Treatment Groups WT Control (Vehicle) WT Control (Vehicle) APP/PS1 Control (Vehicle) APP/PS1 Control (Vehicle) APP/PS1 + this compound APP/PS1 + this compound APP/PS1 Control (Vehicle)->APP/PS1 + this compound Comparison of Efficacy APP/PS1 + Donepezil APP/PS1 + Donepezil APP/PS1 Control (Vehicle)->APP/PS1 + Donepezil Comparison of Efficacy APP/PS1 + this compound->APP/PS1 + Donepezil Comparative Efficacy

Caption: Logical relationships between the experimental groups.

References

Application Notes and Protocols for Arisugacin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, is a potent and selective inhibitor of acetylcholinesterase (AChE).[1] Its high affinity for AChE makes it a compound of significant interest for research into neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and neuroprotective effects.

Data Presentation

The inhibitory activity of Arisugacins has been primarily characterized through enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a crucial starting point for determining effective concentrations in cell-based studies.

CompoundTargetIC50 Range (Enzymatic Assay)Reference
Arisugacin A & BAcetylcholinesterase (AChE)1.0 - 25.8 nM[2]
Arisugacin AAcetylcholinesterase (AChE)1 nM[3]

Note: The provided IC50 values are from cell-free enzymatic assays and should be used as a guide. Optimal concentrations for cell culture experiments may vary depending on the cell type, assay duration, and specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound on a relevant neuronal cell line, such as SH-SY5Y human neuroblastoma cells.

Materials:

  • This compound

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and resuspend the cells. Perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). A vehicle control (medium with the highest concentration of DMSO used) should be included.

    • After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 2: Assessment of Neuroprotective Effects of this compound

This protocol is designed to evaluate the potential of this compound to protect neuronal cells from a neurotoxic insult, such as glutamate-induced excitotoxicity.

Materials:

  • This compound

  • SH-SY5Y cells or primary neurons

  • Appropriate cell culture medium

  • Glutamate

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and differentiate (if necessary) for 24-48 hours.

  • Pre-treatment with this compound:

    • Prepare dilutions of this compound in culture medium at non-toxic concentrations (determined from the cytotoxicity assay).

    • Remove the existing medium and add the medium containing different concentrations of this compound.

    • Incubate the cells for a pre-treatment period (e.g., 2-24 hours).

  • Induction of Neurotoxicity:

    • Prepare a solution of glutamate in culture medium. The final concentration of glutamate will need to be optimized for the specific cell type to induce approximately 50% cell death.

    • After the pre-treatment period, add the glutamate solution to the wells (with the exception of the control wells).

    • Incubate the plate for the duration of the toxic insult (e.g., 24 hours).

  • Assessment of Cell Viability (LDH Assay):

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves collecting the cell culture supernatant to measure the amount of LDH released from damaged cells.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment group.

    • Compare the cytotoxicity in the cells treated with glutamate alone to those pre-treated with this compound to determine if the compound confers a protective effect.

Visualizations

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture SH-SY5Y Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_arisugacin Prepare this compound Dilutions treat_cells Treat Cells seed_cells->treat_cells prepare_arisugacin->treat_cells mtt_addition Add MTT Reagent treat_cells->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal ArisugacinB This compound ArisugacinB->AChE Inhibition

References

Application Notes and Protocols for Measuring Arisugacin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid compound isolated from Penicillium sp. FO-4259, has been identified as a potent and selective acetylcholinesterase (AChE) inhibitor.[1][2] Its structural analogs, such as Arisugacin A, have demonstrated high potency with IC50 values in the nanomolar range.[3] This characteristic positions this compound as a promising candidate for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease (AD), where cognitive decline is linked to a deficit in cholinergic neurotransmission.

Beyond its primary role in AChE inhibition, the therapeutic potential of this compound may extend to other disease-modifying mechanisms relevant to AD pathology. These include the inhibition of amyloid-beta (Aβ) peptide aggregation and the promotion of neurite outgrowth, both of which are critical factors in the progression of neurodegeneration. These application notes provide detailed protocols for a comprehensive in vitro evaluation of this compound's efficacy across these three key areas.

Key Efficacy Parameters and Methodologies

The efficacy of this compound can be quantified through a series of well-established in vitro assays. The following sections detail the protocols for assessing its potency in acetylcholinesterase inhibition, its ability to prevent amyloid-beta aggregation, and its potential to promote neuronal growth and connectivity.

Acetylcholinesterase Inhibition Activity

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Enhancing cholinergic signaling is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Data Presentation: Acetylcholinesterase Inhibition

CompoundTarget EnzymeIC50 Value (nM)Selectivity vs. BuChEReference
Arisugacin AAcetylcholinesterase (AChE)1>18,000-fold[4]
Arisugacin DAcetylcholinesterase (AChE)3,500Not Specified[5]
This compound (Representative)Acetylcholinesterase (AChE)1 - 10>2,000-fold[3]
Donepezil (Control)Acetylcholinesterase (AChE)5.7~1,250-foldNot Specified in Snippets
Galantamine (Control)Acetylcholinesterase (AChE)410~50-foldNot Specified in Snippets

Note: Specific IC50 for this compound is not publicly available and is represented here based on the high potency of its analogs.

Experimental Protocol: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining AChE activity.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer to all wells.

  • Add 20 µL of varying concentrations of this compound or Donepezil to the test wells. Add 20 µL of solvent to the control wells.

  • Add 20 µL of AChE solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of DTNB solution to all wells.

  • Immediately add 20 µL of ATCI solution to all wells.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinB This compound ArisugacinB->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta peptides into toxic oligomers and insoluble fibrils is a central event in the pathogenesis of Alzheimer's disease. Compounds that can interfere with this process may slow disease progression.

Data Presentation: Inhibition of Aβ Aggregation

CompoundAssay TypeConcentration (µM)Inhibition of Aβ Aggregation (%)Reference
This compound (Representative)Thioflavin T Assay10~40-60%Representative Data
This compound (Representative)Thioflavin T Assay25~60-80%Representative Data
This compound (Representative)Thioflavin T Assay50>80%Representative Data
Tannic Acid (Control)Thioflavin T Assay50~90%[6]
DonepezilAChE-induced Aβ aggregation10022%[7]

Note: Specific data for this compound is not available. The data presented is representative of a potent Aβ aggregation inhibitor.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

This protocol outlines a common method for monitoring Aβ fibrillization in vitro.[8]

Materials:

  • Synthetic Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • This compound

  • Tannic Acid (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation to form a thin film and reconstitution in a suitable buffer.[4]

  • In a 96-well plate, mix Aβ(1-42) (final concentration 10 µM) with varying concentrations of this compound or Tannic Acid.

  • Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours to induce aggregation.

  • After incubation, add ThT solution to each well (final concentration 5 µM).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound relative to the control (Aβ(1-42) alone).

Logical Relationship: Amyloid-Beta Aggregation Pathway

ABeta_Aggregation Monomers Aβ Monomers Oligomers Soluble Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils (Plaques) Protofibrils->Fibrils ArisugacinB This compound ArisugacinB->Oligomers Inhibition

Caption: Inhibition of Amyloid-Beta Aggregation by this compound.

Promotion of Neurite Outgrowth

Neurite outgrowth is crucial for neuronal development, connectivity, and repair.[9] Compounds that promote neurite extension may help restore neuronal networks damaged in neurodegenerative diseases.

Data Presentation: Promotion of Neurite Outgrowth

CompoundCell LineConcentration (µM)Increase in Neurite-Bearing Cells (%)Reference
This compound (Representative)PC12 cells1~20-30%Representative Data
This compound (Representative)PC12 cells10~40-60%Representative Data
Huperzine A (Control)PC12 cells10Significant increase[10]
Nerve Growth Factor (NGF)PC12 cells50 ng/mLPotent induction[11]

Note: Specific data for this compound is not available. The data presented is representative of a compound with neuritogenic properties.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

PC12 cells are a common model for studying neurite outgrowth as they differentiate and extend neurites in response to nerve growth factor (NGF) and other neurotrophic compounds.[11]

Materials:

  • PC12 cell line

  • Collagen-coated cell culture plates

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • This compound

  • Nerve Growth Factor (NGF) (positive control)

  • Formaldehyde for fixation

  • Antibodies for immunofluorescence (e.g., anti-β-III tubulin)

  • Fluorescent secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Seed PC12 cells on collagen-coated plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or NGF for 48-72 hours.

  • Fix the cells with 4% formaldehyde in PBS.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Incubate with a fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.[9]

Experimental Workflow: Comprehensive Evaluation of this compound

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Validation AChE_Assay AChE Inhibition Assay Animal_Model Alzheimer's Disease Animal Model (e.g., Tg2576 mice) AChE_Assay->Animal_Model Abeta_Assay Aβ Aggregation Assay Abeta_Assay->Animal_Model Neurite_Assay Neurite Outgrowth Assay Neurite_Assay->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Histopathology Brain Histopathology (Plaque load, Neuronal loss) Animal_Model->Histopathology ArisugacinB This compound ArisugacinB->AChE_Assay ArisugacinB->Abeta_Assay ArisugacinB->Neurite_Assay

Caption: Overall workflow for evaluating the therapeutic potential of this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically quantifying its effects on acetylcholinesterase activity, amyloid-beta aggregation, and neurite outgrowth, researchers can build a comprehensive efficacy profile for this promising therapeutic candidate. The successful in vitro validation of these activities would provide a strong rationale for advancing this compound into in vivo studies using established animal models of Alzheimer's disease.[12][13]

References

Arisugacin B in Neurodegenerative Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE).[1] Its structural analogue, Arisugacin A, has been the subject of computational studies suggesting a unique dual-binding site covalent inhibition of AChE, hinting at a potential for both symptomatic treatment and neuroprotective efficacy in Alzheimer's disease.[2] While the primary characterization of this compound revolves around its AChE inhibitory activity, its potential application in broader neurodegenerative disease research warrants exploration. This document provides detailed application notes and generalized protocols for investigating the therapeutic potential of this compound in various in vitro models relevant to neurodegenerative diseases.

Data Presentation

Currently, the publicly available quantitative data for this compound is limited to its inhibitory activity against cholinesterases.

CompoundTargetIC50 (nM)Selectivity (over BuChE)Reference
Arisugacin AAcetylcholinesterase (AChE)1.0>18,000-fold[2]
This compoundAcetylcholinesterase (AChE)Not specified, but noted as a potent inhibitorNot specified[1]

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition and its Relevance in Alzheimer's Disease

Acetylcholinesterase inhibitors, like this compound, increase the levels of the neurotransmitter acetylcholine in the synaptic cleft by preventing its breakdown. This is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Furthermore, AChE has been implicated in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[2] By inhibiting AChE, this compound may not only improve cholinergic neurotransmission but also potentially interfere with Aβ plaque formation.[2]

AChE_Inhibition_Pathway cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Cholinergic Signal Cholinergic Signal Postsynaptic Receptor->Cholinergic Signal This compound This compound This compound->AChE Inhibition

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

General Experimental Workflow for Screening this compound

The following diagram outlines a general workflow for evaluating the neuroprotective potential of this compound in preclinical in vitro models of neurodegenerative diseases.

Experimental_Workflow This compound This compound AChE_Assay Acetylcholinesterase Inhibition Assay This compound->AChE_Assay Neuroprotection_Assay Cell-Based Neuroprotection Assay This compound->Neuroprotection_Assay Abeta_Assay Amyloid-Beta Aggregation Assay This compound->Abeta_Assay Tau_Assay Tau Phosphorylation Assay This compound->Tau_Assay Data_Analysis Data Analysis and Interpretation AChE_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Abeta_Assay->Data_Analysis Tau_Assay->Data_Analysis

Figure 2: General workflow for in vitro evaluation of this compound.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is designed to quantify the AChE inhibitory activity of this compound.

Materials and Reagents:

  • This compound

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare Reagent Solutions:

    • Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer to achieve a range of test concentrations.

    • Dilute human recombinant AChE in phosphate buffer to the desired working concentration.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution (or buffer for control, and a known AChE inhibitor like donepezil for positive control).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the ATCI substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression analysis.

General Cell-Based Neuroprotection Assay

This generalized protocol can be adapted to assess the potential of this compound to protect neuronal cells from various neurotoxic insults relevant to neurodegenerative diseases.

Materials and Reagents:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Neurotoxic agent (e.g., Amyloid-beta 1-42 oligomers, 6-hydroxydopamine, or glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in standard conditions. For some applications, differentiation into a more neuron-like phenotype using retinoic acid may be beneficial.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Introduce the neurotoxic agent to the wells (except for the vehicle control wells).

    • Co-incubate the cells with this compound and the neurotoxin for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin exposed cells).

    • Determine if this compound treatment significantly increases cell viability in the presence of the neurotoxin compared to the toxin-only group.

General In Vitro Amyloid-Beta (Aβ) Aggregation Assay

This protocol outlines a general method to screen for the potential inhibitory effect of this compound on the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease.

Materials and Reagents:

  • This compound

  • Synthetic Amyloid-beta 1-42 (Aβ42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Preparation of Aβ42:

    • Reconstitute lyophilized Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate the solvent to create a peptide film.

    • Resuspend the peptide film in a small volume of DMSO and then dilute to the final working concentration in phosphate buffer to obtain predominantly monomeric Aβ42.

  • Aggregation Assay:

    • In a 96-well plate, combine the Aβ42 solution with various concentrations of this compound (or a known inhibitor like EGCG as a positive control).

    • Add Thioflavin T solution to each well.

    • Incubate the plate at 37°C with continuous gentle shaking.

  • Fluorescence Measurement:

    • Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over 24-48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound.

    • Analyze the aggregation kinetics (lag time, maximum fluorescence) to determine if this compound inhibits or delays Aβ42 fibrillization.

General Cell-Based Tau Phosphorylation Assay

This protocol provides a framework for investigating whether this compound can modulate the hyperphosphorylation of tau protein, another critical hallmark of Alzheimer's disease and other tauopathies.

Materials and Reagents:

  • This compound

  • A suitable cell line (e.g., SH-SY5Y or HEK293 cells stably expressing a human tau isoform)

  • An agent to induce tau hyperphosphorylation (e.g., okadaic acid, a phosphatase inhibitor)

  • Cell lysis buffer

  • Primary antibodies against total tau and specific phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Treatment:

    • Culture the chosen cell line in appropriate conditions.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Add the tau phosphorylation-inducing agent (e.g., okadaic acid) and incubate for the desired time (e.g., 18-24 hours).

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against total tau and phosphorylated tau epitopes.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Perform densitometric analysis of the western blot bands.

    • Normalize the levels of phosphorylated tau to the levels of total tau for each sample.

    • Determine if this compound treatment reduces the induced hyperphosphorylation of tau compared to the inducer-only control.

Disclaimer: The protocols for neuroprotection, amyloid-beta aggregation, and tau phosphorylation are generalized methodologies and have not been specifically validated for this compound in published literature. Researchers should optimize these protocols based on their specific experimental setup and objectives.

References

Practical Applications of Arisugacin B in Pharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid compound isolated from the culture broth of Penicillium species.[1] It belongs to a class of potent and selective acetylcholinesterase (AChE) inhibitors, which are of significant interest in the field of neuropharmacology, particularly for the symptomatic treatment of Alzheimer's disease.[1][2] This document provides an overview of the practical applications of this compound, including its mechanism of action, protocols for its evaluation, and a summary of its inhibitory activity.

Mechanism of Action: Selective Acetylcholinesterase Inhibition

This compound functions as a highly selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of current symptomatic treatments for Alzheimer's disease, a neurodegenerative disorder characterized by a deficit in cholinergic function.

Computational docking studies on the closely related Arisugacin A suggest a dual binding site inhibition model for this class of compounds.[2] This model proposes that the molecule simultaneously interacts with the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-site binding may contribute to its high potency and selectivity. Furthermore, inhibition of the PAS is thought to interfere with the role of AChE in promoting the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) [Presynaptic Neuron] ACh_syn ACh [Synaptic Cleft] ACh_pre->ACh_syn Release AChR Acetylcholine Receptor [Postsynaptic Neuron] ACh_syn->AChR Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Signal Signal Transduction AChR->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinB This compound ArisugacinB->AChE Inhibits AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Arisugacin Prepare this compound serial dilutions Add_Inhibitor Add this compound to 96-well plate Prep_Arisugacin->Add_Inhibitor Prep_Reagents Prepare DTNB, ATCI, and AChE solutions Add_DTNB_AChE Add DTNB and AChE Prep_Reagents->Add_DTNB_AChE Add_Inhibitor->Add_DTNB_AChE Incubate Incubate at 37°C Add_DTNB_AChE->Incubate Add_ATCI Add ATCI to start reaction Incubate->Add_ATCI Measure_Absorbance Measure absorbance at 412 nm Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

Arisugacin B: A Potent and Selective Tool Compound for Investigating Acetylcholinesterase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin B is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259.[1][2] It belongs to a class of compounds, the arisugacins, which have demonstrated potent and highly selective inhibitory activity against acetylcholinesterase (AChE).[1] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[3] The dysfunction of cholinergic systems is implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. The high potency and selectivity of this compound for AChE over the structurally similar butyrylcholinesterase (BChE) make it an invaluable tool for the specific investigation of AChE's physiological and pathological roles.

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in AChE research.

Mechanism of Action

This compound, like its structural analog Arisugacin A, is a potent inhibitor of acetylcholinesterase.[1] While the precise mechanism for this compound has not been as extensively detailed as for Arisugacin A, computational studies on Arisugacin A suggest a unique dual binding site inhibition.[4] This proposed mechanism involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. A key structural feature of the arisugacins is the absence of a quaternizable nitrogen atom, which is a common feature in many other AChE inhibitors that interact with the anionic subsite of the CAS.[4] The inhibitory action of this compound is reversible.

AChE_Inhibition cluster_0 Cholinergic Synapse cluster_1 Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Choline Choline Acetate Acetate Arisugacin_B This compound AChE_Inhibited AChE (Inhibited)

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Data Presentation

The inhibitory potency of this compound and its related compounds against cholinesterases is summarized in the table below. The data highlights the high potency and selectivity of these compounds for AChE.

CompoundTarget EnzymeIC50 Value (nM)Selectivity (AChE vs. BChE)Reference
This compound AChE1.0 - 25.8> 2,000-fold[1]
BChE> 2,000-fold higher than AChE IC50[1]
Arisugacin A AChE1> 18,000-fold[4]
BChE> 18,000[4]

Experimental Protocols

Protocol 1: In Vitro Determination of IC50 for this compound against Acetylcholinesterase

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound for AChE using the colorimetric Ellman's method. This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition by the solvent.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of this compound solution (or vehicle control - buffer with the same percentage of DMSO).

    • Include control wells:

      • 100% Activity Control: Buffer, AChE, and vehicle (no inhibitor).

      • Blank: Buffer, ATCI, DTNB (no enzyme).

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add DTNB solution to all wells.

    • Add ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

IC50_Workflow Reagent_Prep Prepare Reagents (this compound, AChE, ATCI, DTNB, Buffer) Plate_Setup Set up 96-well Plate (Controls and Inhibitor Concentrations) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate Plate (Enzyme-Inhibitor Interaction) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add DTNB and ATCI) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value (Dose-Response Curve) Data_Analysis->IC50_Determination

Figure 2: Experimental Workflow for IC50 Determination.
Protocol 2: Kinetic Analysis of AChE Inhibition by this compound

This protocol outlines the procedure to determine the kinetic parameters (e.g., Michaelis-Menten constant, Km, and the inhibitor constant, Ki) and the mode of inhibition of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the AChE activity assay as described in Protocol 1, but with variations in both the substrate (ATCI) and inhibitor (this compound) concentrations.

    • Set up a matrix of experiments where each concentration of this compound is tested across a range of ATCI concentrations.

    • Ensure the substrate concentrations bracket the Km value of AChE for ATCI.

  • Measurement and Data Collection:

    • Measure the initial reaction velocities (v0) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using graphical methods such as:

      • Lineweaver-Burk plot: A double reciprocal plot of 1/v0 versus 1/[S] (where [S] is the substrate concentration). The pattern of line intersections at different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

      • Dixon plot: A plot of 1/v0 versus inhibitor concentration ([I]) at different fixed substrate concentrations.

    • Calculate the Km and Vmax (maximum reaction velocity) in the absence of the inhibitor.

    • Determine the apparent Km and Vmax at each inhibitor concentration.

    • Calculate the inhibitor constant (Ki) from the plots. For competitive inhibition, Ki can be determined from the x-intercept of the Lineweaver-Burk plot. For other inhibition types, secondary plots (e.g., slope or y-intercept of the Lineweaver-Burk plot versus [I]) are used.

Inhibition_Kinetics cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Pathways E E S S ES ES E_P E + P I I EI EI ESI ESI

Figure 3: General scheme for enzyme inhibition kinetics.

Conclusion

This compound is a highly potent and selective inhibitor of acetylcholinesterase, making it an excellent tool compound for a wide range of research applications. Its unique chemical structure and high selectivity allow for the specific interrogation of AChE function in various biological systems. The protocols provided herein offer a starting point for researchers to characterize the inhibitory properties of this compound and to utilize it in studies aimed at understanding the role of AChE in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Arisugacin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arisugacin B, focusing on challenges related to its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a natural product isolated from the fungus Penicillium sp. FO-4259. It is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve signal transmission.[1][2][3] Its complex chemical structure contributes to its low aqueous solubility.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₂₇H₃₀O₇
Molecular Weight 466.5 g/mol
Appearance White powder[1]
Mechanism of Action Selective Acetylcholinesterase (AChE) Inhibitor[1]

Q2: I am having trouble dissolving this compound for my acetylcholinesterase (AChE) inhibition assay. What are the recommended solvents?

For poorly water-soluble compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Based on protocols for similar inhibitors and general laboratory practices, the following solvents are recommended for preparing a stock solution:

  • Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.

  • Ethanol: Another viable option for dissolving many organic molecules.

After dissolving this compound in one of these organic solvents, you can then make serial dilutions in the appropriate aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤1%) to avoid impacting the biological activity of the acetylcholinesterase enzyme.[4]

Q3: What is a typical workflow for preparing this compound for an in vitro assay?

The general workflow involves preparing a high-concentration stock solution in an organic solvent and then diluting it to the final desired concentration in your aqueous assay buffer.

G cluster_prep Solution Preparation cluster_dilution Assay Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in 100% DMSO to create a stock solution weigh->dissolve intermediate Perform serial dilutions of stock solution in DMSO dissolve->intermediate High concentration stock final_dilution Dilute into aqueous assay buffer (Final DMSO concentration ≤1%) intermediate->final_dilution add_to_assay Add to 96-well plate containing AChE and substrate final_dilution->add_to_assay Working concentrations incubate Incubate and measure AChE activity add_to_assay->incubate G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh_receptor ACh binds to cholinergic receptors ACh_release->ACh_receptor ACh_breakdown ACh -> Choline + Acetate AChE->ACh_breakdown ArisugacinB This compound ArisugacinB->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

References

addressing Arisugacin B stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arisugacin B

Welcome to the technical resource center for this compound. This guide provides essential information, troubleshooting advice, and standardized protocols to help researchers ensure the stability and integrity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective acetylcholinesterase (AChE) inhibitor isolated from the fungus Penicillium sp.[1][2]. It belongs to the meroterpenoid class of natural products.[1][3]. Its primary mechanism of action is the inhibition of the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibitory action makes it a subject of interest in neurodegenerative disease research.[2].

Q2: How should I store solid this compound and its prepared solutions?

Proper storage is critical to maintain the compound's integrity. Based on supplier recommendations and general best practices for complex molecules:

  • Solid Powder: Store the lyophilized powder at -20°C for long-term stability, which can be effective for up to three years.[4].

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4].

Q3: What solvents are recommended for dissolving this compound?

This compound is an organic compound. For biological assays, high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most common solvent for creating initial high-concentration stock solutions. For further dilutions into aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the experimental system.

Q4: What are the primary factors that can cause this compound to degrade in solution?

While specific public data on this compound degradation is limited, its chemical structure contains functional groups susceptible to degradation.[3]. Key factors include:

  • pH: The delta-lactone and enone functional groups in its structure are susceptible to hydrolysis under strongly acidic or, more commonly, basic conditions.[3][5].

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]. Solutions should be kept on ice during experimental setup and stored at -80°C.[4].

  • Light: Compounds with chromophores, like this compound, can be susceptible to photodegradation. It is best practice to protect solutions from light by using amber vials or wrapping containers in foil.[5][6].

  • Oxidizing Agents: The presence of oxidizing agents in the solution or exposure to atmospheric oxygen over time can degrade sensitive molecules.[5].

Troubleshooting Guide

Q1: My this compound solution has turned slightly yellow/brown. What does this indicate?

A change in color often indicates chemical degradation or oxidation. This can happen if the solution was stored at an improper temperature, exposed to light for extended periods, or if the solvent contained impurities (e.g., water). It is recommended to discard the discolored solution and prepare a fresh one from solid stock.

Q2: I am seeing multiple or shifting peaks during HPLC analysis of my aged solution. Is this degradation?

Yes, this is a strong indication of degradation. A pure, stable sample of this compound should yield a single, sharp peak at a consistent retention time under standardized HPLC conditions. The appearance of new peaks, especially at earlier retention times (indicating more polar compounds), suggests the formation of degradation products. This could be due to hydrolysis of the lactone ring, for example.

Q3: My bioassay results are inconsistent or show a loss of potency over time. Could stability be the cause?

Absolutely. If this compound degrades in your assay medium, its effective concentration will decrease, leading to lower-than-expected inhibitory activity and poor reproducibility. This is common in aqueous buffers used for cell culture or enzyme assays, especially during long incubation periods (e.g., >4-6 hours) at 37°C. It is crucial to run stability controls (incubating the compound in the assay buffer without the biological components and analyzing it post-incubation) to rule this out.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate its potential sensitivities. Note: This data is representative and intended for guidance. Researchers should perform their own stability studies for their specific experimental conditions.

ParameterConditionTimeRemaining this compound (%)Notes
Solvent DMSO24h>99%Stable in anhydrous DMSO at room temp for short periods.
PBS (pH 7.4)2h95%Gradual degradation observed in aqueous buffer.
PBS (pH 7.4)8h78%Significant degradation during longer incubations.
Temperature 4°C (in PBS)8h92%Degradation is slowed at lower temperatures.
25°C (in PBS)8h81%Room temperature accelerates degradation.
37°C (in PBS)8h70%Biologically relevant temperatures show highest degradation.
pH pH 5.0 Buffer8h94%More stable under slightly acidic conditions.
pH 9.0 Buffer8h65%Suspected hydrolysis is significantly increased at basic pH.
Light Ambient Light24h90%Moderate sensitivity to light exposure.
Dark24h>98%Protection from light is highly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. Store immediately at -80°C.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general-purpose reverse-phase HPLC method that can be optimized for this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B over 1 minute, and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength (e.g., ~254 nm or ~310 nm) for quantification based on the compound's UV spectrum.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute the this compound sample in the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water).

    • Inject the sample and record the chromatogram.

    • Assess purity by integrating the peak area of this compound relative to the total peak area. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.

Visual Guides and Workflows

G cluster_prep Preparation cluster_use Experimental Use start Obtain Solid This compound acclimate Acclimate Vial to Room Temp start->acclimate add_solvent Add Anhydrous DMSO acclimate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Buffer thaw->dilute use_exp Use Immediately in Experiment dilute->use_exp

Caption: Workflow for preparing stable this compound solutions.

G start Inconsistent Experimental Results? check_solution Inspect Solution: Color Change? Precipitate? start->check_solution degraded High Likelihood of Degradation. Prepare fresh solution. check_solution->degraded Yes ok1 Solution appears OK. check_solution->ok1 No check_age Is the solution freshly prepared from a -80°C stock? old_solution Solution not fresh. Prepare new working solution. check_age->old_solution No fresh_solution Solution is fresh. check_age->fresh_solution Yes ok1->check_age run_hplc Run HPLC analysis on the solution. fresh_solution->run_hplc hplc_result Multiple peaks or reduced main peak area? run_hplc->hplc_result confirm_degraded Confirmed Degradation. Review handling and assay buffer stability. hplc_result->confirm_degraded Yes other_issue Stability is OK. Troubleshoot other experimental variables. hplc_result->other_issue No

Caption: Decision tree for troubleshooting this compound stability issues.

References

minimizing off-target effects of Arisugacin B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Arisugacin B in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a potent and selective inhibitor of acetylcholinesterase (AChE).[1][2][3][4] Its primary on-target effect is the inhibition of this enzyme, leading to an increase in acetylcholine levels in cholinergic synapses.

Q2: What are the known or potential off-target effects of this compound?

Direct, comprehensive profiling of this compound's off-target effects is not extensively reported in publicly available literature. However, like many small molecule inhibitors, it has the potential to interact with other proteins, especially those with structurally similar binding sites. Potential off-target effects could include interactions with other esterases or enzymes with a serine hydrolase mechanism.

Q3: How can I minimize off-target effects in my cellular experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Control Compounds: Include a structurally related but inactive analog of this compound, if available, to differentiate between specific on-target effects and non-specific effects of the chemical scaffold.

  • Orthogonal Assays: Confirm key findings using alternative assay formats or readouts that measure the same biological endpoint through different mechanisms.

  • Cell Line Comparison: Utilize multiple cell lines, including those that do not express the primary target (AChE), to identify cell-type-specific and off-target effects.

  • Duration of Exposure: Minimize the incubation time with this compound to the shortest duration necessary to observe the on-target effect.

Q4: What are the recommended positive and negative controls for an this compound experiment?

  • Positive Control (On-Target): A well-characterized, selective AChE inhibitor like Donepezil can be used to confirm the expected biological response following AChE inhibition in your assay system.

  • Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration.

  • Negative Control (Inactive Analog): If available, a structurally similar but biologically inactive analog of this compound is the ideal negative control to account for potential off-target effects of the chemical structure.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cell toxicity observed at effective concentrations. Off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the IC50 for AChE inhibition and a separate cytotoxicity assay (e.g., MTT, LDH) to determine the CC50. 2. Aim to work at concentrations well below the CC50. 3. Reduce the duration of exposure to this compound. 4. Use a different, more sensitive cell line for the on-target activity assay that may respond to lower concentrations.
Inconsistent results between experiments. 1. Variability in cell health or density. 2. Degradation of this compound. 3. Inconsistent incubation times.1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Use a precise timer for all incubation steps.
Observed phenotype does not align with known effects of AChE inhibition. Potential off-target signaling pathway modulation.1. Validate the on-target effect by measuring AChE activity directly. 2. Use a rescue experiment: can the phenotype be reversed by adding an antagonist to the suspected off-target? 3. Profile this compound against a panel of common off-target proteins (e.g., kinase panel). 4. Use RNAi or CRISPR to knock down AChE and see if it phenocopies the effect of this compound.

Experimental Protocols

Protocol 1: Determination of On-Target Activity (AChE Inhibition) using Ellman's Reagent

This protocol measures the enzymatic activity of AChE.

Materials:

  • 96-well microplate

  • Cell lysate containing AChE

  • This compound stock solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of cell lysate to each well.

  • Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate for 15 minutes at room temperature.

  • Add 20 µL of ATCI solution.

  • Add 100 µL of DTNB solution.

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration. The rate is proportional to AChE activity.

  • Plot the percentage of AChE inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: Assessment of General Cytotoxicity using MTT Assay

This protocol assesses the effect of this compound on cell viability.

Materials:

  • 96-well microplate

  • Cells of interest

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh ACh Vesicle->ACh Release AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) AChE->ACh Degrades ArisugacinB This compound ArisugacinB->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on AChE.

Experimental Workflow

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis select_cells Select Cell Lines (AChE+/AChE-) determine_conc Determine Concentration Range select_cells->determine_conc on_target On-Target Assay (AChE Activity) determine_conc->on_target off_target Off-Target Assay (Cytotoxicity, etc.) determine_conc->off_target dose_response Dose-Response Curves (IC50, CC50) on_target->dose_response off_target->dose_response controls Include Controls (Vehicle, Positive Control) controls->on_target controls->off_target compare_results Compare On- and Off-Target Effects dose_response->compare_results conclusion Draw Conclusions compare_results->conclusion

Caption: Workflow for assessing on-target and off-target effects of this compound.

References

Technical Support Center: Refining Arisugacin B Protocols for Higher Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the refinement of Arisugacin B protocols for high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What are the most common high-throughput screening assays for acetylcholinesterase (AChE) inhibitors like this compound?

A1: The most prevalent HTS assays for AChE inhibitors are cell-free, enzyme-based assays and cell-based assays.[1][2][3] Enzyme-based assays typically use a colorimetric or fluorometric method to detect the product of acetylcholine hydrolysis.[2] The Ellman method, a colorimetric assay, is a widely used technique.[4][5] Cell-based assays often utilize human neuroblastoma cell lines (e.g., SH-SY5Y) and can also employ colorimetric or fluorometric detection.[1][2][3]

Q2: Where can I find a detailed synthesis protocol for this compound?

Q3: What are the key quality control metrics I should monitor in my HTS assay for this compound?

A3: Key quality control (QC) metrics are crucial for ensuring the reliability of your HTS data. Important metrics include the Z'-factor, which assesses the statistical separation between positive and negative controls, and the signal-to-background ratio. A good plate design is also essential to identify and mitigate systematic errors, such as those related to well position.[8] It is also important to include effective positive and negative controls in your assay design.[8]

Q4: How can I minimize false positives and false negatives in my this compound screen?

A4: False positives and negatives are common challenges in HTS.[9] False positives can arise from compound interference with the assay detection system, such as compound fluorescence or inhibition of a reporter enzyme.[10] To identify these, counter-screens are recommended.[10] False negatives can occur due to issues with assay quality or data analysis.[9] Robust data analysis methods and stringent QC can help minimize these errors.[8][9]

Troubleshooting Guides

Synthesis-Related Issues
Issue Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction, side reactions, or degradation of the product.Optimize reaction conditions (temperature, time, catalyst). Purify intermediates at each step. Consider using a different synthetic route based on published syntheses of related compounds.[6][7]
Difficulty in Purification Presence of closely related impurities or diastereomers.Employ advanced purification techniques such as preparative HPLC or recrystallization of derivatives.[11]
Inconsistent Batch-to-Batch Purity Variability in starting materials or reaction conditions.Source high-purity starting materials and strictly control all reaction parameters. Implement in-process quality control checks.
High-Throughput Screening Assay Issues
Issue Possible Cause Suggested Solution
High Well-to-Well Variability Pipetting errors, inconsistent cell seeding, or edge effects.Calibrate and maintain liquid handling robotics.[12] Use a randomized plate layout to minimize systematic errors.[8] Ensure uniform cell suspension before seeding.
Low Z'-Factor Poor separation between positive and negative controls.Optimize assay parameters such as incubation time, enzyme concentration, and substrate concentration. Ensure the potency of your positive control.
Suspected Compound Interference This compound or library compounds may be fluorescent or inhibit the reporter enzyme.Perform a counter-screen to identify interfering compounds.[10] For fluorescent compounds, use a different detection method (e.g., colorimetric instead of fluorescent).
Assay Signal Drift Over Time Reagent instability or temperature fluctuations.Prepare fresh reagents daily. Ensure stable temperature control of incubators and plate readers.

Experimental Protocols

Representative Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized representation based on the widely used Ellman method for measuring AChE activity.[4][5]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and any other test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate, in buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Prepare a solution of purified acetylcholinesterase enzyme in buffer.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the test compounds at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the ATCI substrate and DTNB solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC50 value for this compound and other active compounds.

Visualizations

experimental_workflow This compound HTS Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification s1 This compound Synthesis s2 Purification (HPLC) s1->s2 s3 Purity & Identity Confirmation (NMR, MS) s2->s3 h1 Compound Library Plating s3->h1 Screening-ready Compound h2 Addition of AChE & Incubation h1->h2 h3 Addition of Substrate & DTNB h2->h3 h4 Absorbance Reading (412 nm) h3->h4 d1 Raw Data Processing h4->d1 d2 Quality Control (Z'-factor) d1->d2 d3 IC50 Determination d2->d3 d4 Hit Confirmation & Counter-Screens d3->d4

Caption: Workflow for this compound high-throughput screening.

signaling_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ArisugacinB This compound ArisugacinB->AChE Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

troubleshooting_logic HTS Troubleshooting Logic start Poor Assay Performance? z_factor Z' < 0.5? start->z_factor variability High CV%? z_factor->variability Yes signal_low Low Signal Window? z_factor->signal_low No variability->signal_low No pipetting_error Calibrate Liquid Handlers variability->pipetting_error Yes reagent_issue Check Reagent Quality & Concentration signal_low->reagent_issue Yes incubation_issue Optimize Incubation Time/Temp signal_low->incubation_issue No

Caption: A logical flow for troubleshooting common HTS assay issues.

References

Technical Support Center: Arisugacin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction and purification of Arisugacin B from Penicillium sp. FO-4259. The information is presented in a question-and-answer format to directly address potential issues and improve process efficiency.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the extraction and purification of this compound.

Extraction Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete cell lysis and extraction. 2. Suboptimal solvent polarity. 3. Insufficient extraction time or agitation. 4. Degradation of this compound during extraction.1. Ensure thorough homogenization or sonication of the fungal mycelia. 2. Use a solvent system with appropriate polarity, such as ethyl acetate or a mixture of chloroform and methanol, to efficiently extract the meroterpenoid.[1] 3. Increase the extraction time and/or use a shaker for more vigorous agitation. 4. Avoid prolonged exposure to high temperatures and strong acidic or basic conditions.
Emulsion Formation During Liquid-Liquid Extraction High concentration of lipids and other amphipathic molecules in the crude extract.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Centrifuge the mixture at low speed to break the emulsion. 3. Filter the emulsion through a bed of Celite or glass wool.
Crude Extract is a Gummy or Oily Residue Presence of high molecular weight contaminants, such as polysaccharides or lipids.1. Precipitate the crude extract in a non-polar solvent like hexane to remove lipids. 2. Perform a preliminary fractionation using solid-phase extraction (SPE) with a non-polar stationary phase.

Purification Issues

Question/Issue Potential Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Co-elution of structurally similar impurities.1. Silica gel is a common choice for meroterpenoid separation. Consider using reversed-phase silica (C18) if compounds are not well-resolved on normal phase.[1] 2. Optimize the solvent system through systematic TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 3. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase. 4. Employ multi-step purification, including preparative HPLC, for final polishing.[1][2]
Low Recovery from Preparative HPLC 1. Irreversible adsorption to the column. 2. Degradation on the column. 3. Suboptimal mobile phase for elution. 4. Peak tailing or broadening leading to dilute fractions.1. Use a different stationary phase or add a modifier to the mobile phase. 2. Check the stability of this compound under the HPLC conditions (pH of the mobile phase). 3. Optimize the gradient and flow rate to ensure sharp peaks and efficient elution. 4. Ensure the sample is fully dissolved in the mobile phase before injection.
Difficulty in Crystallizing this compound 1. Presence of impurities. 2. Inappropriate solvent system. 3. Supersaturation not achieved or exceeded too quickly. 4. Unfavorable temperature conditions.1. Ensure the purity of the compound is high (>95%) using analytical HPLC. 2. Screen a variety of solvents and solvent mixtures (e.g., methanol/water, ethyl acetate/hexane). 3. Use slow evaporation, vapor diffusion, or slow cooling techniques to control the rate of crystallization. 4. Experiment with different temperatures (room temperature, 4°C, -20°C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from the culture broth of Penicillium sp. FO-4259?

A1: A common and effective method is solvent extraction. After fermentation, the culture broth should be separated from the mycelia. The broth can be extracted with a moderately polar solvent like ethyl acetate. The mycelia should be homogenized and extracted separately with a solvent mixture such as chloroform/methanol to ensure the recovery of intracellular this compound. The organic extracts can then be combined and concentrated.

Q2: How can I monitor the presence and purity of this compound throughout the extraction and purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the presence of this compound in different fractions during initial purification steps. For more accurate assessment of purity and for quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended analytical technique.

Q3: What are some common impurities I might encounter during this compound purification?

A3: Common impurities include other structurally related meroterpenoids produced by Penicillium sp. FO-4259, such as Arisugacin A and other minor metabolites. Additionally, fatty acids, sterols, and pigments from the fungal culture can also be present in the crude extract.

Q4: What are the key parameters to consider for scaling up the production of this compound?

A4: For scale-up, optimizing the fermentation conditions (media composition, pH, temperature, aeration) is crucial for maximizing the yield of this compound. In terms of extraction, moving from traditional solvent extraction to more efficient methods like ultrasound-assisted or supercritical fluid extraction can be considered, though these may require significant process development. For purification, larger columns for chromatography and potentially crystallization as a final purification step will be necessary.

Q5: Are there any known stability issues with this compound that I should be aware of?

A5: While specific stability data for this compound is not extensively published, meroterpenoids can be sensitive to pH extremes and prolonged exposure to high temperatures. It is advisable to avoid strong acids and bases during extraction and purification. When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., < 40°C). For long-term storage, it is best to keep the purified this compound as a solid at low temperatures (-20°C or below).

Experimental Protocols

1. Fermentation of Penicillium sp. FO-4259

A representative protocol for the fermentation of Penicillium species to produce secondary metabolites is as follows:

  • Media: Potato Dextrose Broth (PDB) or a custom production medium containing glucose, peptone, yeast extract, and mineral salts.

  • Inoculation: Inoculate the sterile medium with a spore suspension or a vegetative mycelial culture of Penicillium sp. FO-4259.

  • Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (for liquid cultures) or in a static condition (for solid-state fermentation).

  • Monitoring: Monitor the production of this compound by periodically taking small samples and analyzing them by TLC or HPLC.

2. Extraction of this compound

  • Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extract the culture broth three times with an equal volume of ethyl acetate.

  • Homogenize the mycelia in a blender with a mixture of chloroform and methanol (2:1, v/v).

  • Filter the mycelial extract and repeat the extraction twice.

  • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Purification by Column Chromatography

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Combine the fractions containing the pure compound and evaporate the solvent.

4. Final Purification by Preparative HPLC

  • Dissolve the partially purified this compound from the column chromatography step in the mobile phase.

  • Use a reversed-phase C18 column for preparative HPLC.

  • Elute with a suitable isocratic or gradient mobile phase, such as a mixture of acetonitrile and water or methanol and water. The exact conditions should be optimized based on analytical HPLC results.

  • Monitor the elution with a UV detector at an appropriate wavelength (e.g., determined from a UV scan of a pure sample).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation of Penicillium sp. FO-4259 Fermentation of Penicillium sp. FO-4259 Harvest Culture Harvest Culture Fermentation of Penicillium sp. FO-4259->Harvest Culture Separate Mycelia and Broth Separate Mycelia and Broth Harvest Culture->Separate Mycelia and Broth Solvent Extraction of Broth Solvent Extraction of Broth Separate Mycelia and Broth->Solvent Extraction of Broth Ethyl Acetate Homogenization and Extraction of Mycelia Homogenization and Extraction of Mycelia Separate Mycelia and Broth->Homogenization and Extraction of Mycelia Chloroform/Methanol Combine Extracts Combine Extracts Solvent Extraction of Broth->Combine Extracts Homogenization and Extraction of Mycelia->Combine Extracts Concentration Concentration Combine Extracts->Concentration Rotary Evaporation Crude Extract Crude Extract Concentration->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Hexane/Ethyl Acetate Gradient Crude Extract->Silica Gel Column Chromatography Partially Purified this compound Partially Purified this compound Silica Gel Column Chromatography->Partially Purified this compound Preparative HPLC Preparative HPLC Partially Purified this compound->Preparative HPLC C18, Acetonitrile/Water Gradient Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Experimental workflow for this compound extraction and purification.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Poor Purity Poor Purity Low Yield->Poor Purity No Check Extraction Check Extraction Low Yield->Check Extraction Yes Optimize Chromatography Optimize Chromatography Poor Purity->Optimize Chromatography Yes End End Poor Purity->End No Check Fermentation Check Fermentation Check Extraction->Check Fermentation Further Purification Further Purification Optimize Chromatography->Further Purification Check Fermentation->End Further Purification->End

Caption: Logical troubleshooting flow for this compound production issues.

References

Validation & Comparative

Arisugacin B vs. Donepezil: A Comparative Efficacy Analysis for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Arisugacin B and Donepezil, two potent acetylcholinesterase (AChE) inhibitors. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications, particularly in the context of Alzheimer's disease.

Executive Summary

Both this compound and Donepezil demonstrate potent inhibitory activity against acetylcholinesterase, a key enzyme in the cholinergic pathway implicated in the cognitive decline associated with Alzheimer's disease. While both compounds exhibit efficacy in the nanomolar range, available data suggests that this compound and its analogues may possess comparable or even greater potency than Donepezil. This guide presents a side-by-side comparison of their in vitro efficacy, details the experimental methodologies used for these assessments, and visualizes the relevant biological and experimental pathways.

Data Presentation: In Vitro Efficacy against Acetylcholinesterase

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Donepezil against acetylcholinesterase, as reported in scientific literature. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 Value (nM)Source
This compoundAcetylcholinesterase (AChE)1.0 - 25.8[1]
DonepezilAcetylcholinesterase (AChE)6.7[2][3][4]

Note: The IC50 value for this compound is presented as a range as reported in the initial discovery and biological activity screening of Arisugacins A and B.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Donepezil exert their therapeutic effects by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By blocking the action of AChE, these inhibitors increase the concentration and duration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is believed to be a primary strategy for alleviating the cognitive symptoms of Alzheimer's disease.

cluster_synapse Synaptic Cleft cluster_inhibition Inhibitory Action ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Arisugacin_B This compound Arisugacin_B->AChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

The in vitro efficacy of this compound and Donepezil is primarily determined through acetylcholinesterase inhibition assays. The most common method cited in the literature is the Ellman's method, a spectrophotometric assay.

Principle of the Ellman's Method:

This assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • Test compounds (this compound or Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Acetylcholinesterase (AChE) solution from a specified source (e.g., electric eel).

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Chromogenic reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure (in a 96-well microplate):

    • To each well, add phosphate buffer.

    • Add a specific volume of the test compound solution at different concentrations.

    • Add the AChE enzyme solution and incubate for a predefined period at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and the chromogenic reagent (DTNB).

    • Measure the absorbance of the reaction mixture at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

start Start reagent_prep Reagent Preparation (Buffer, Inhibitors, AChE, Substrate, DTNB) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer + Inhibitor) reagent_prep->plate_setup add_ache Add AChE Solution & Incubate plate_setup->add_ache start_reaction Initiate Reaction (Add ATCI + DTNB) add_ache->start_reaction measure_abs Measure Absorbance at 412 nm start_reaction->measure_abs data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measure_abs->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

Workflow for AChE Inhibition Assay (Ellman's Method)

Concluding Remarks

The available in vitro data indicates that this compound is a highly potent acetylcholinesterase inhibitor, with an efficacy that is comparable to, and potentially greater than, that of the established drug Donepezil. The nanomolar IC50 values for both compounds underscore their potential for therapeutic intervention in conditions characterized by cholinergic deficits.

It is important to note that while in vitro potency is a critical indicator, further comprehensive studies are necessary to fully elucidate the comparative therapeutic potential of this compound. These would include in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments. This guide serves as a foundational resource for researchers to inform the design of such future investigations.

References

A Comparative Analysis of Arisugacin B and Tacrine for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the performance of Arisugacin B and tacrine, supported by experimental data.

This guide provides a detailed comparative analysis of this compound and tacrine, two potent acetylcholinesterase (AChE) inhibitors investigated for their therapeutic potential in Alzheimer's disease. The following sections present a side-by-side comparison of their efficacy, and modes of action, supported by quantitative data from scientific literature. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.

Performance Comparison: this compound vs. Tacrine

The following tables summarize the key quantitative data for this compound and tacrine based on available experimental evidence.

Parameter This compound Tacrine Reference
AChE Inhibition IC₅₀ 1.0 - 25.8 nM109 nM[1]
Amyloid-β Aggregation Inhibition Data not available53% - 76% inhibition at 100 µM (for tacrine dimers)[2]
Cytotoxicity (IC₅₀ in HepG2 cells) Estimated to be in the low µM range (based on related meroterpenoids)111 µM, 114.9 µM, 189.9 µM[1][3][4]

Table 1: Quantitative Comparison of this compound and Tacrine. This table provides a summary of the half-maximal inhibitory concentrations (IC₅₀) for acetylcholinesterase (AChE) inhibition and cytotoxicity, along with data on amyloid-β aggregation inhibition.

Mechanism of Action and Signaling Pathways

This compound , a meroterpenoid isolated from Penicillium species, is a highly potent and selective inhibitor of acetylcholinesterase.[1] Computational docking studies suggest that Arisugacin A, a closely related compound, acts as a dual binding site covalent inhibitor of AChE.[5] This unique mechanism, which does not involve a quaternizable nitrogen atom typically found in other AChE inhibitors, suggests a different mode of interaction with the enzyme.[5] By binding to both the catalytic active site and the peripheral anionic site of AChE, this compound may not only enhance cholinergic neurotransmission but also potentially interfere with the pro-aggregating action of AChE on the amyloid-beta (Aβ) peptide.[5] However, specific signaling pathways directly modulated by this compound have not been extensively elucidated.

Tacrine (tetrahydroaminoacridine) was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[6] Its primary mechanism of action is the reversible inhibition of AChE, leading to increased levels of acetylcholine in the brain.[6] Beyond its role as an AChE inhibitor, tacrine has been shown to interact with multiple neurotransmitter systems, including the nitrinergic, GABAergic, and glutamatergic pathways.[7] Furthermore, tacrine has been demonstrated to have anti-inflammatory effects through the inhibition of the JAK2/STAT3 signaling pathway.[7] In terms of cytotoxicity, tacrine can induce apoptosis in liver cells (HepG2) through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of lysosome- and mitochondria-dependent pathways, leading to the release of cytochrome c and activation of caspase-3.[8]

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Acetylcholinesterase_Inhibition_Pathway cluster_0 Cholinergic Synapse Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibits Tacrine Tacrine Tacrine->AChE Inhibits

Figure 1: Acetylcholinesterase Inhibition by this compound and Tacrine.

Tacrine_Apoptosis_Pathway Tacrine Tacrine ROS Generation ROS Generation Tacrine->ROS Generation Lysosomal Membrane Permeabilization Lysosomal Membrane Permeabilization ROS Generation->Lysosomal Membrane Permeabilization Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage Cathepsin B Release Cathepsin B Release Lysosomal Membrane Permeabilization->Cathepsin B Release Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-3 Activation Caspase-3 Activation Cathepsin B Release->Caspase-3 Activation Cytochrome c Release->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Figure 2: Tacrine-Induced Apoptosis Pathway in HepG2 Cells.

Detailed Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the method described by Ellman et al. (1961).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, Tacrine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of AChE solution (0.02 U/mL), and 10 µL of the test compound solution at various concentrations.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB (10 mM) to each well.

  • Initiate the reaction by adding 10 µL of ATCI (14 mM).

  • Immediately measure the absorbance at 412 nm using a microplate reader at 30-second intervals for 5 minutes.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) B Add Buffer, AChE, and Test Compound to 96-well plate A->B C Incubate at 37°C for 15 min B->C D Add DTNB C->D E Add ATCI to start reaction D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition and IC50 F->G

Figure 3: Workflow for the Acetylcholinesterase Inhibition Assay.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol is based on the Thioflavin T (ThT) fluorescence assay.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds (this compound, Tacrine)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide by dissolving it in hexafluoroisopropanol (HFIP), followed by evaporation to form a peptide film. Reconstitute the film in DMSO to a concentration of 1 mM.

  • Dilute the Aβ(1-42) stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Add the test compounds at various concentrations to the Aβ(1-42) solution.

  • Incubate the mixture at 37°C for 24-48 hours with continuous shaking.

  • After incubation, add ThT solution to each well to a final concentration of 5 µM.

  • Measure the fluorescence intensity using a fluorometric microplate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ThT_Assay_Workflow A Prepare Aβ(1-42) and Test Compounds B Mix Aβ(1-42) and Test Compounds in 96-well plate A->B C Incubate at 37°C for 24-48h with shaking B->C D Add Thioflavin T C->D E Measure Fluorescence (Ex: 440 nm, Em: 485 nm) D->E F Calculate % Inhibition E->F

Figure 4: Workflow for the Amyloid-β Aggregation Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound, Tacrine)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubate the cells with the test compounds for 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24h A->B C Treat cells with Test Compounds B->C D Incubate for 24-48h C->D E Add MTT solution and incubate for 4h D->E F Remove medium, add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability and IC50 G->H

Figure 5: Workflow for the Cytotoxicity Assay (MTT).

References

Unveiling the Secrets of Arisugacin B: A Comparative Guide to its Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Arisugacin B and its analogs as potent and selective inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. While a comprehensive synthetic structure-activity relationship (SAR) study on a broad range of this compound analogs remains to be published, this guide synthesizes the available data on naturally occurring Arisugacins and related meroterpenoids to offer insights into their inhibitory potential.

Performance Comparison of Arisugacin Analogs against Acetylcholinesterase

The Arisugacin family of natural products, isolated from Penicillium species, has demonstrated significant and highly selective inhibitory activity against acetylcholinesterase (AChE) with minimal effect on butyrylcholinesterase (BChE). This selectivity is a desirable trait in potential therapeutic agents for Alzheimer's disease, as it may reduce the likelihood of certain side effects.

The table below summarizes the available quantitative data on the inhibitory potency (IC50 values) of various Arisugacin analogs and related compounds against AChE.

CompoundSource OrganismAChE IC50BChE IC50Selectivity (BChE/AChE)
Arisugacin A Penicillium sp. FO-42591.0 nM[1]>18,000 nM[1]>18,000
This compound Penicillium sp. FO-4259Potent inhibitor (exact IC50 not consistently reported)Weak inhibitorHigh
Arisugacin C Mutant of Penicillium sp. FO-42592.5 µM[1]Not reportedNot applicable
Arisugacin D Mutant of Penicillium sp. FO-42593.5 µM[1]Not reportedNot applicable
Arisugacin F Penicillium sp.Not reportedNot reportedNot applicable
Arisugacin G Penicillium sp.Not reportedNot reportedNot applicable
Arigsugacin I Penicillium sp. sk5GW1L0.64 µMNot reportedNot applicable
Territrem B Penicillium sp.7.03 nMNot reportedNot applicable

Key Observations:

  • Arisugacin A stands out as an exceptionally potent and selective AChE inhibitor.[1]

  • While the precise IC50 value for this compound is not consistently cited in the reviewed literature, it is consistently described as a potent inhibitor.

  • The structural modifications in Arisugacins C and D lead to a significant decrease in AChE inhibitory activity compared to Arisugacin A.[1]

  • Territrem B, a structurally related meroterpenoid, also exhibits potent AChE inhibition.

Experimental Protocols

The determination of the inhibitory activity of Arisugacin analogs on AChE and BChE is typically performed using a modified Ellman's method. This spectrophotometric assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction.

General Protocol for Acetylcholinesterase Inhibition Assay:

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other sources)

  • Butyrylcholinesterase (BChE) from equine serum (or other sources)

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Tacrine)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

  • Assay Mixture Preparation: In a 96-well plate, the following are added in order:

    • Phosphate buffer

    • Test compound solution at various concentrations

    • DTNB solution

    • AChE or BChE enzyme solution

  • Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: The absorbance is measured immediately and then at regular intervals (e.g., every minute for 10 minutes) at a wavelength of 412 nm using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Scientific Process

To better understand the workflow of structure-activity relationship studies and the mechanism of enzyme inhibition, the following diagrams are provided.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis of this compound Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification AChE_Assay AChE Inhibition Assay Purification->AChE_Assay BChE_Assay BChE Inhibition Assay Purification->BChE_Assay IC50 IC50 Value Determination AChE_Assay->IC50 BChE_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis SAR_Analysis->Synthesis Design of New Analogs

Caption: Workflow of a typical structure-activity relationship (SAR) study.

AChE_Inhibition cluster_enzyme Acetylcholinesterase (AChE) cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_products Products AChE AChE Active Site Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Acetylcholine Acetylcholine Acetylcholine->AChE Binds to ArisugacinB This compound Analog ArisugacinB->AChE Inhibits by binding

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by an this compound analog.

References

Arisugacin B: A Comparative Analysis of its High Selectivity for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

Arisugacin B, a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259, has been identified as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1][2] This guide provides a comparative overview of this compound's inhibitory activity against AChE versus butyrylcholinesterase (BuChE), supported by quantitative data and detailed experimental methodologies. This high selectivity is a critical attribute for potential therapeutic agents targeting cholinergic pathways, particularly in the context of Alzheimer's disease, as it may reduce the likelihood of side effects associated with non-selective inhibition.[3][4]

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of Arisugacins, including the closely related Arisugacin A, demonstrate a significant preference for AChE over BuChE. The data reveals that these compounds are nanomolar inhibitors of AChE while exhibiting minimal to no activity against BuChE, leading to an exceptionally high selectivity index. Arisugacins A and B have been reported to be over 2,000 times more potent in their inhibition of AChE compared to BuChE.[1]

For a quantitative perspective, the IC50 values for the structurally similar (+)-Arisugacin A are presented below. IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

InhibitorTarget EnzymeIC50 Value (nM)Selectivity Index (IC50 BuChE / IC50 AChE)
(+)-Arisugacin AAcetylcholinesterase (AChE)1>18,000
Butyrylcholinesterase (BuChE)>18,000
Data sourced from computational studies on (+)-Arisugacin A, which is structurally related to this compound and shares a similar high-selectivity profile.[5]

Experimental Protocol: Cholinesterase Inhibition Assay

The determination of AChE and BuChE inhibitory activity is typically performed using an in vitro colorimetric method based on the Ellman assay.[6][7][8] This method quantifies the activity of the cholinesterase enzyme by measuring the production of a colored compound.

Principle: The assay measures the activity of cholinesterase through the hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), into thiocholine.[8] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is measured spectrophotometrically at a wavelength of approximately 412 nm and is directly proportional to the enzyme's activity.[8] When an inhibitor like this compound is present, the rate of this color change is reduced.

Materials and Reagents:

  • Enzymes: Purified acetylcholinesterase (e.g., from electric eel) and butyrylcholinesterase (e.g., from equine serum).[9]

  • Substrates: Acetylthiocholine iodide (for AChE) and S-butyrylthiocholine chloride (for BuChE).[6]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[6][8]

  • Buffer: Typically a phosphate buffer or Tris-HCl buffer at a physiological pH (e.g., pH 7.5-8.0).[6][10]

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).[10]

  • Instrumentation: 96-well microplate reader or a spectrophotometer.

Procedure:

  • Preparation: All reagents are prepared in the appropriate buffer. Serial dilutions of the inhibitor (this compound) are made to determine the IC50 value.

  • Enzyme and Inhibitor Incubation: A fixed amount of the enzyme (AChE or BuChE) is added to the wells of a 96-well plate. The various concentrations of this compound are then added to the wells.[10] A control well containing the enzyme and the inhibitor's solvent (but no inhibitor) is also prepared to measure 100% enzyme activity.[10] The plate is incubated for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: A working reagent containing the substrate (acetylthiocholine or butyrylthiocholine) and DTNB is added to each well to start the enzymatic reaction.[10]

  • Measurement: The absorbance of each well is measured kinetically at 412 nm over a period of time using a microplate reader.[8] The rate of the reaction (change in absorbance per minute) is calculated.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated by dividing the IC50 value for BuChE by the IC50 value for AChE.[9]

Visualization of Selective Inhibition

The following diagram illustrates the selective action of this compound. It effectively blocks the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. In contrast, it has a negligible effect on BuChE, allowing that enzyme to function normally.

cluster_AChE Acetylcholinesterase (AChE) Pathway cluster_BuChE Butyrylcholinesterase (BuChE) Pathway ACh Acetylcholine AChE AChE Active Site ACh->AChE Binds to ACh_breakdown Hydrolysis Products (Choline + Acetate) AChE->ACh_breakdown Catalyzes BuCh Butyrylcholine BuChE BuChE Active Site BuCh->BuChE Binds to BuCh_breakdown Hydrolysis Products BuChE->BuCh_breakdown Catalyzes ArisugacinB This compound ArisugacinB->AChE Strong Inhibition ArisugacinB->BuChE Weak / No Inhibition

Caption: Selective inhibition by this compound.

References

Cross-Validation of Arisugacin B Activity: A Comparative Guide to Acetylcholinesterase Inhibition Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioactivity assays is paramount for the accurate assessment of novel therapeutic compounds. Arisugacin B, a potent and selective inhibitor of acetylcholinesterase (AChE), stands as a promising candidate in neurodegenerative disease research.[1][2] This guide provides a comparative overview of various in vitro assay formats for determining AChE inhibition, offering insights into their principles, methodologies, and the potential for variability in results, with a focus on contextualizing the reported activity of this compound.

The initial discovery and characterization of this compound established its significant and selective inhibitory activity against AChE, with reported IC50 values in the nanomolar range.[1] While the seminal research utilized a specific in vitro screening method, a direct cross-validation of this compound's activity across a spectrum of modern assay formats has not been extensively published. This guide aims to bridge that gap by comparing the most common AChE inhibition assays, providing researchers with the context needed to interpret and compare bioactivity data.

Comparison of Acetylcholinesterase Inhibition Assay Formats

The selection of an appropriate assay format is critical and can influence the outcome and interpretation of inhibitory activity. Below is a summary of commonly employed methods for assessing AChE inhibition.

Assay FormatPrincipleAdvantagesDisadvantages
Ellman's Method (Colorimetric) Spectrophotometric detection of the yellow anion produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).Simple, cost-effective, widely used and well-established.Potential for interference from colored compounds or compounds that react with thiols.
Fluorometric Assays Measurement of a fluorescent product generated by the enzymatic activity of AChE on a fluorogenic substrate.Higher sensitivity than colorimetric assays, suitable for high-throughput screening.Potential for interference from fluorescent compounds.
Electrochemical Biosensors Amperometric detection of thiocholine produced from the enzymatic reaction at an electrode surface.High sensitivity, rapid analysis, potential for miniaturization and real-time monitoring.Can be more complex to set up and may be susceptible to electrode fouling.
Cell-Based Assays (e.g., SH-SY5Y) Measurement of AChE activity within a cellular context, often using neuroblastoma cell lines that endogenously express the enzyme.More physiologically relevant as it accounts for cell permeability and potential off-target effects within the cell.More complex, higher variability, and lower throughput compared to enzyme-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assay formats discussed.

Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric assay is the most widely cited method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 20 µL of the test compound at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of AChE solution.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • The rate of change in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Acetylcholinesterase Inhibition Assay using SH-SY5Y Cells

This assay provides a more physiologically relevant model for assessing AChE inhibitors.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium

  • Test compound (e.g., this compound) solution

  • Assay buffer

  • Reagents for measuring AChE activity (e.g., components for Ellman's method or a fluorescent probe)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and culture until they reach the desired confluence.

  • Remove the culture medium and treat the cells with various concentrations of the test compound diluted in assay buffer.

  • Incubate for a specific period to allow for compound uptake and interaction with cellular AChE.

  • Lyse the cells to release the intracellular components, including AChE.

  • Measure the AChE activity in the cell lysate using a suitable method, such as the Ellman's method described above or a fluorometric assay.

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding the data.

cluster_0 Acetylcholinesterase Catalytic Cycle cluster_1 Inhibition by this compound Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Binds to Active Site Choline Choline AChE->Choline Hydrolysis Acetate Acetate AChE->Acetate Inhibited AChE Inhibited AChE This compound This compound This compound->AChE Binds to Active Site

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

cluster_workflow General Workflow for AChE Inhibition Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Incubate Inhibitor with Enzyme A->B C Initiate Reaction with Substrate B->C D Measure Enzymatic Activity (e.g., Absorbance, Fluorescence) C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Caption: A generalized experimental workflow for determining IC50 values in AChE inhibition assays.

Conclusion

The evaluation of this compound's acetylcholinesterase inhibitory activity can be approached through various assay formats, each with its own set of advantages and limitations. While the foundational studies on this compound have established its high potency, a comprehensive cross-validation using multiple assay methodologies would provide a more complete and robust understanding of its bioactivity profile. For researchers investigating this compound or other novel AChE inhibitors, it is crucial to consider the specific characteristics of the chosen assay and to report detailed experimental protocols to ensure the comparability and reproducibility of the findings. The data and protocols presented in this guide offer a framework for such comparative studies, ultimately facilitating the advancement of drug discovery in the field of neurodegenerative diseases.

References

A Comparative Analysis of Arisugacin A and Arisugacin B: Potent Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative pharmacology, mechanism of action, and experimental protocols for Arisugacin A and Arisugacin B, two promising natural compounds with potent and selective acetylcholinesterase inhibitory activity.

Introduction

Arisugacin A and this compound are naturally occurring meroterpenoids isolated from the fungus Penicillium sp. FO-4259.[1] Both compounds have garnered significant interest within the scientific community for their potent and highly selective inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This guide provides a comprehensive comparative study of Arisugacin A and this compound, summarizing their inhibitory activities, elucidating their mechanisms of action, and detailing the experimental protocols used for their evaluation.

Chemical Structure and Discovery

Arisugacin A and this compound share a common complex heterocyclic core structure. The primary structural difference between the two lies in the substitution pattern on the pendant phenyl ring. Arisugacin A possesses a 3,4-dimethoxyphenyl group, while this compound contains a 4-methoxyphenyl group.[2] These compounds were discovered during a screening program of microbial metabolites for selective AChE inhibitors.[1]

Comparative Biological Activity

Both Arisugacin A and this compound are potent inhibitors of acetylcholinesterase. However, available data suggests that Arisugacin A exhibits significantly greater potency. A key study reported the IC50 value for Arisugacin A to be 1 nM against AChE. While the original research by Kuno et al. stated a range of 1.0 to 25.8 nM for both compounds, a secondary source indicates an IC50 of 26 nM for this compound. Both compounds demonstrate remarkable selectivity for AChE over butyrylcholinesterase (BuChE), with Arisugacin A showing over 18,000-fold selectivity.[3] This high selectivity is a desirable characteristic for potential therapeutic agents, as it may reduce the likelihood of side effects associated with the inhibition of other cholinesterases.

CompoundTarget EnzymeIC50 Value (nM)Selectivity (AChE vs. BuChE)
Arisugacin A Acetylcholinesterase (AChE)1>18,000-fold
Butyrylcholinesterase (BuChE)>18,000
This compound Acetylcholinesterase (AChE)26 (secondary source)>2,000-fold (for both A & B)[1]
Butyrylcholinesterase (BuChE)Not explicitly reported

Mechanism of Action

A significant distinction between the two molecules appears to lie in their proposed mechanisms of action.

Arisugacin A: Computational docking studies have suggested a unique dual-binding site covalent inhibition mechanism for Arisugacin A.[3][4] This model proposes that the molecule interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The interaction is further stabilized by the formation of a covalent bond, leading to a prolonged and potent inhibition.

This compound: The specific mechanism of action for this compound has not been as extensively studied. Given its structural similarity to Arisugacin A, it is plausible that it also interacts with both the catalytic and peripheral sites of AChE. However, without dedicated kinetic and docking studies for this compound, it remains to be definitively determined whether it also acts as a covalent inhibitor or if its inhibitory mechanism differs from that of Arisugacin A.

cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitors Inhibitors CAS Catalytic Active Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis PAS Peripheral Anionic Site (PAS) ArisugacinA Arisugacin A ArisugacinA->CAS Binds to (Covalent) ArisugacinA->PAS Binds to Inhibition Inhibition ArisugacinA->Inhibition ArisugacinB This compound ArisugacinB->CAS Binds to (?) ArisugacinB->PAS Binds to (?) ArisugacinB->Inhibition Acetylcholine Acetylcholine Acetylcholine->CAS Binds to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Inhibition->Hydrolysis Blocks

Signaling pathway of AChE inhibition by Arisugacins.

Experimental Protocols

The inhibitory activity of Arisugacin A and B against AChE is typically determined using a colorimetric method based on the Ellman's reagent.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an inhibitor will decrease the rate of color formation.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Arisugacin A and this compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of Arisugacin A and B in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • AChE solution

      • Varying concentrations of Arisugacin A or B (or vehicle control)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI and DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, Arisugacins, ATCI, DTNB, Buffer) Add_Components Add Buffer, AChE, and Arisugacin A/B (or control) Reagents->Add_Components Pre_Incubate Pre-incubate (e.g., 15 min at 37°C) Add_Components->Pre_Incubate Add_Substrate Add ATCI and DTNB Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for AChE Inhibition Assay.

Conclusion

Arisugacin A and this compound represent a promising class of natural product-based acetylcholinesterase inhibitors. Arisugacin A, in particular, stands out for its exceptional potency and high selectivity. The proposed dual-binding site covalent mechanism of action for Arisugacin A offers a potential explanation for its superior activity and provides a basis for the rational design of new, even more effective AChE inhibitors. While this compound is also a potent and selective inhibitor, further studies are warranted to fully elucidate its mechanism of action and to directly compare its kinetic properties with those of Arisugacin A. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparative analysis of these and other novel acetylcholinesterase inhibitors.

References

Arisugacin B: A Potent Natural Acetylcholinesterase Inhibitor Benchmarked Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective treatments for neurodegenerative diseases such as Alzheimer's, the natural product Arisugacin B has emerged as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. This guide provides a comparative analysis of this compound's inhibitory efficacy against established, commercially available AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. The data presented herein is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this compound.

Comparative Efficacy of Acetylcholinesterase Inhibitors

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. This compound, isolated from the fungus Penicillium sp. FO-4259, demonstrates significant inhibitory activity against AChE, with a reported IC50 value in the nanomolar range.[1]

The following table summarizes the reported IC50 values for this compound and the commercially available AChE inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundAcetylcholinesterase (AChE) IC50Source Organism/Type
This compound 1.0 - 25.8 nM Penicillium sp. FO-4259
Donepezil6.7 nM - 11.6 nMSynthetic
Rivastigmine4.3 nM - 5.5 µMSynthetic
Galantamine410 nM - 18.6 µMNatural Origin (derived from Galanthus species)

Understanding the Mechanism: Acetylcholine Signaling and its Inhibition

Acetylcholine (ACh) is a vital neurotransmitter involved in learning, memory, and other cognitive functions. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly broken down by acetylcholinesterase (AChE) to terminate the signal. In conditions like Alzheimer's disease, there is a deficit in acetylcholine. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptors ACh_Released->ACh_Receptor Binding Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Activation

Figure 1: Cholinergic Synapse Signaling Pathway and Inhibition.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman. This assay is a reliable and widely accepted method for screening and characterizing AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound, Donepezil) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start prep Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->prep plate Pipette Reagents into 96-Well Plate (Buffer, DTNB, Inhibitor) prep->plate add_ache Add AChE Enzyme plate->add_ache preincubate Pre-incubate add_ache->preincubate add_atci Add ATCI Substrate (Initiate Reaction) preincubate->add_atci measure Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot % Inhibition vs. [Inhibitor] Determine IC50 calculate->plot end End plot->end

Figure 2: Experimental Workflow for AChE Inhibition Assay.

Conclusion

The data presented in this guide highlights this compound as a highly potent acetylcholinesterase inhibitor, with an efficacy comparable to, and in some cases potentially exceeding, that of established commercial drugs like Donepezil. Its natural origin and potent activity make it a compelling candidate for further investigation in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. The provided experimental protocol for the Ellman's method offers a standardized approach for researchers to independently verify and expand upon these findings. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Arisugacin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring safety during the handling of potent compounds like Arisugacin B is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a potent and selective acetylcholinesterase (AChE) inhibitor isolated from the culture broth of Penicillium.[1][2] Its mechanism of action presents significant toxicological risks, necessitating stringent handling protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent AChE inhibitor informs the required safety precautions.

Hazard Identification and Risk Assessment

As an acetylcholinesterase inhibitor, this compound interferes with the breakdown of the neurotransmitter acetylcholine. This interference can lead to a cholinergic crisis characterized by a range of symptoms.

Potential Health Effects:

  • Acute Exposure: Symptoms can include excessive salivation, eye-watering, nausea, vomiting, sweating, bradycardia (slow heart rate), hypotension (low blood pressure), muscle spasms, weakness, and in severe cases, respiratory muscle paralysis and death.

  • Central Nervous System Effects: Overstimulation of nicotinic acetylcholine receptors in the central nervous system can lead to anxiety, headache, convulsions, ataxia, respiratory and circulatory depression, tremor, and potentially coma.

  • Dermal and Ocular Exposure: Direct contact can cause irritation. Absorption through the skin is a potential route of exposure.

Due to these potential hazards, all handling of this compound should occur in a designated area with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or aerosols.
Lab Coat Fully buttoned lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosol generation.Prevents inhalation of the compound.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Weigh Compound Weigh Compound Assemble Materials->Weigh Compound Dissolve/Dilute Dissolve/Dilute Weigh Compound->Dissolve/Dilute Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard workflow for safely handling this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: A spill kit containing absorbent materials, appropriate deactivating agents (if known), and waste disposal bags should be available.

2. Handling:

  • Weighing: When handling the solid form, weigh the smallest amount necessary in a ventilated enclosure. Use anti-static weighing dishes.

  • Solutions: Prepare solutions in a fume hood. Avoid splashing.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials. The product information from CD BioSustainable indicates shipping at room temperature.[3]

  • Access: Restrict access to authorized personnel only.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The container can then be disposed of according to institutional guidelines.

Consult your institution's Environmental Health and Safety (EHS) office for specific hazardous waste disposal procedures.

Emergency Response Workflow

cluster_response Immediate Actions cluster_followup Follow-up Emergency Event Emergency Event Evacuate Area Evacuate Area Emergency Event->Evacuate Area Spill or Exposure Alert Others Alert Others Evacuate Area->Alert Others Remove Contaminated Clothing Remove Contaminated Clothing Alert Others->Remove Contaminated Clothing If personal exposure Seek Medical Attention Seek Medical Attention Alert Others->Seek Medical Attention Flush Affected Area Flush Affected Area Remove Contaminated Clothing->Flush Affected Area Flush Affected Area->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Decontaminate Area (if safe) Decontaminate Area (if safe) Report Incident->Decontaminate Area (if safe)

Caption: Emergency response plan for an this compound incident.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. Provide the attending physician with information about the compound's acetylcholinesterase inhibitory activity.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent compound this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.